N-Stearoyl Taurine
Description
Properties
IUPAC Name |
2-(octadecanoylamino)ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25/h2-19H2,1H3,(H,21,22)(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIJIHJZVURGQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276578 | |
| Record name | N-Stearoyl Taurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63155-80-6 | |
| Record name | N-Stearoyl Taurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Stearoyltaurine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240595 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
N-Stearoyl Taurine Biosynthesis in Mammalian Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Stearoyl Taurine (B1682933) is an endogenous N-acyl taurine (NAT), a class of bioactive lipids implicated in various physiological processes, including metabolic regulation. The biosynthesis of N-Stearoyl Taurine in mammalian cells is a critical pathway for understanding its biological function and therapeutic potential. This technical guide provides a comprehensive overview of the core biosynthesis pathway, including the key enzyme, its subcellular localization, and substrate requirements. Furthermore, this guide details quantitative data on related molecules, protocols for key experiments, and a visual representation of the biosynthetic process to facilitate further research and drug development in this area.
Core Biosynthesis Pathway
The primary enzyme responsible for the synthesis of N-acyl taurines, including this compound, in mammalian liver is Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT) [1][2].
-
Enzyme: Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT)
-
Substrates: Stearoyl-Coenzyme A (Stearoyl-CoA) and Taurine[2][3]
-
Product: this compound and Coenzyme A (CoA)
-
Subcellular Localization: The synthesis of N-acyl taurines by BAAT is localized to the peroxisomes [4]. While some studies have suggested a potential cytosolic pool of BAAT, the predominant activity is found within the peroxisome.
The biosynthesis reaction involves the transfer of the stearoyl group from Stearoyl-CoA to the amino group of taurine, forming an amide bond. This process is crucial for the generation of a diverse range of N-acyl taurines, with the fatty acyl chain length and saturation level determining the specific biological activity of the molecule.
Signaling Pathway Diagram
Quantitative Data
While specific quantitative levels of this compound in various mammalian tissues are not extensively documented, data for other long-chain saturated N-acyl taurines in mouse liver provide a valuable reference point. The concentration of taurine, a key substrate, is well-characterized in human plasma.
| Analyte | Tissue/Fluid | Species | Concentration | Reference |
| N-Docosanoyl Taurine (C22:0) | Liver | Mouse | 25-50 pmol/g | |
| N-Nervonoyl Taurine (C24:1) | Liver | Mouse | 25-50 pmol/g | |
| Taurine | Plasma | Human | 44 ± 9 µmol/L | |
| Taurine | Whole Blood | Human | 164-318 µmol/L |
Enzyme Kinetics:
The kinetic parameters of human BAAT have been determined for its primary substrates, bile acids, and amino acids. While specific data for stearoyl-CoA is not available, the Km for taurine provides insight into the enzyme's affinity for this substrate.
| Enzyme | Substrate | Km | Vmax | Reference |
| Human BAAT | Taurine | 1.1 mM | Not specified | |
| Human BAAT | Glycine | 5.8 mM | Not specified | |
| Human BAAT-SKL (mutant) | Taurine | Lower than wild-type | Greater than wild-type | |
| Human BAAT-SKL (mutant) | Glycine | Lower than wild-type | Greater than wild-type |
Experimental Protocols
Lipid Extraction for N-Acyl Taurine Analysis (Modified Folch Method)
This protocol is a standard method for the extraction of total lipids, including N-acyl taurines, from biological tissues.
Materials:
-
Tissue sample (e.g., liver, brain)
-
Chloroform (B151607) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
0.9% NaCl solution (or 0.74% KCl solution)
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas evaporator
Procedure:
-
Weigh approximately 1 g of frozen tissue and place it in a glass homogenizer tube.
-
Add 20 mL of a chloroform:methanol (2:1, v/v) mixture to the tissue.
-
Homogenize the tissue thoroughly until a uniform suspension is formed.
-
Transfer the homogenate to a glass centrifuge tube.
-
Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.
-
Centrifuge the homogenate at 2000 rpm for 10 minutes to pellet the tissue debris.
-
Carefully collect the supernatant (the lipid-containing solvent phase).
-
To the collected supernatant, add 0.2 volumes (i.e., 4 mL for 20 mL of supernatant) of 0.9% NaCl solution.
-
Vortex the mixture for 30 seconds and then centrifuge at 2000 rpm for 10 minutes to separate the phases.
-
The lower phase is the chloroform layer containing the lipids. Carefully remove the upper aqueous phase.
-
Wash the lower phase by adding a small volume of methanol:water (1:1, v/v), vortexing, and centrifuging as before. Remove the upper phase.
-
Transfer the final chloroform phase to a clean glass tube and evaporate the solvent to dryness under a stream of nitrogen gas.
-
The dried lipid extract can be reconstituted in a suitable solvent for UPLC-MS/MS analysis.
N-Acyl Taurine Synthase (BAAT) Activity Assay
This protocol is adapted from methods used to measure BAAT activity with bile acid-CoA substrates and can be modified for stearoyl-CoA.
Materials:
-
Tissue homogenate or purified BAAT enzyme
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Stearoyl-CoA solution
-
Taurine solution
-
Internal standard (e.g., a deuterated N-acyl taurine)
-
Methanol (ice-cold)
-
UPLC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, taurine (e.g., at a final concentration of 10 mM), and the tissue homogenate or purified enzyme.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding stearoyl-CoA (e.g., to a final concentration of 50 µM).
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding 4 volumes of ice-cold methanol containing the internal standard.
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.
-
Collect the supernatant for UPLC-MS/MS analysis to quantify the amount of this compound produced.
-
Enzyme activity can be expressed as pmol or nmol of product formed per minute per mg of protein.
UPLC-MS/MS Quantification of this compound
This protocol provides a general framework for the quantification of this compound using a UPLC-MS/MS system.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute this compound.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-50°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode. Negative mode is often preferred for taurine conjugates.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
Example transitions for N-acyl taurines (product ions at m/z 80 and 107 are characteristic).
-
-
Optimization: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.
Quantification:
-
Generate a calibration curve using a series of known concentrations of an this compound standard.
-
The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for studying this compound biosynthesis and the logical relationship between the key components.
Conclusion
The biosynthesis of this compound in mammalian cells is a peroxisomal process catalyzed by the enzyme BAAT, utilizing Stearoyl-CoA and taurine as substrates. This technical guide provides a foundational understanding of this pathway and offers detailed protocols to enable researchers to investigate its role in health and disease. Further research is warranted to elucidate the precise quantitative levels of this compound in various tissues and to fully characterize the kinetic properties of BAAT with stearoyl-CoA. Such studies will be instrumental in advancing our knowledge of N-acyl taurine biology and exploring their therapeutic potential.
References
- 1. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 2. Identification of bile acid-CoA:amino acid N-acyltransferase as the hepatic N-acyl taurine synthase for polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 4. researchgate.net [researchgate.net]
Enzymatic Synthesis of N-Stearoyl Taurine: A Technical Guide for In Vitro Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Stearoyl Taurine (B1682933), a member of the N-acyl taurine (NAT) family of endogenous lipid signaling molecules, has garnered significant interest within the scientific community for its potential therapeutic applications. Emerging research highlights its role in various physiological processes, including the regulation of glucose metabolism and cellular proliferation. The targeted synthesis of N-Stearoyl Taurine is crucial for advancing in vitro studies to elucidate its mechanisms of action and explore its pharmacological potential. This technical guide provides an in-depth overview of a lipase-catalyzed enzymatic synthesis approach for this compound, offering a green and efficient alternative to traditional chemical synthesis methods. Detailed experimental protocols for synthesis, purification, and characterization are presented, alongside a summary of quantitative data from related studies. Furthermore, this guide illustrates the key signaling pathways associated with N-acyl taurine activity, providing a comprehensive resource for researchers in drug discovery and development.
Introduction
N-acyl taurines (NATs) are a class of bioactive lipids that are increasingly recognized for their diverse physiological roles.[1] Among these, this compound (NST) is of particular interest due to its involvement in metabolic regulation and potential as an anti-proliferative agent.[2] The in vivo synthesis of NATs is known to be catalyzed by enzymes such as bile acid-CoA:amino acid N-acyltransferase (BAAT).[3][4][5] However, for the production of NST for research purposes, in vitro enzymatic synthesis offers several advantages over chemical methods, including higher specificity, milder reaction conditions, and reduced environmental impact.
This guide focuses on a lipase-catalyzed approach, which has been successfully employed for the N-acylation of various amino compounds. Lipases, such as the immobilized Candida antarctica lipase (B570770) B (Novozym® 435), are robust and versatile biocatalysts suitable for non-aqueous enzymatic reactions. We present a detailed methodology for the synthesis of this compound, its subsequent purification, and characterization, providing a foundational protocol for its production in a laboratory setting.
Enzymatic Synthesis of this compound
The enzymatic synthesis of this compound involves the direct amidation of taurine with stearic acid, catalyzed by a lipase in an organic solvent system. This method leverages the ability of lipases to catalyze esterification and amidation reactions in non-aqueous environments.
Proposed Synthesis Workflow
The overall workflow for the enzymatic synthesis, purification, and characterization of this compound is depicted below.
Experimental Protocol: Lipase-Catalyzed Synthesis
This protocol is adapted from established methods for lipase-catalyzed N-acylation of amino compounds.
Materials:
-
Stearic Acid (≥98% purity)
-
Taurine (≥99% purity)
-
Immobilized Candida antarctica lipase B (Novozym® 435)
-
tert-Butanol (B103910) (anhydrous)
-
Hexane (B92381) (analytical grade)
-
Ethanol (analytical grade)
-
Deionized water
Equipment:
-
Shaking incubator or water bath
-
Rotary evaporator
-
Filtration apparatus
-
Freeze dryer (optional)
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve stearic acid (1 equivalent) and taurine (1 to 1.5 equivalents) in a minimal amount of tert-butanol. Gentle heating may be required to dissolve the stearic acid.
-
Enzyme Addition: Add the immobilized lipase (e.g., 10-20% by weight of the total substrates) to the reaction mixture.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 50-60°C) with continuous agitation (e.g., 200 rpm) for 24-72 hours. The optimal reaction time should be determined by monitoring the reaction progress (e.g., via thin-layer chromatography).
-
Enzyme Removal: After the incubation period, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with fresh solvent and potentially reused.
-
Solvent Removal: Remove the tert-butanol from the filtrate using a rotary evaporator.
-
Purification:
-
Wash the resulting solid residue with hexane to remove unreacted stearic acid.
-
The crude this compound can be further purified by recrystallization from an ethanol/water mixture.
-
-
Drying: Dry the purified this compound product, for instance, under vacuum or by freeze-drying.
Quantitative Data
While specific yield and optimal conditions for the direct enzymatic synthesis of this compound are not extensively published, data from similar lipase-catalyzed N-acylation reactions can provide valuable guidance. The following tables summarize typical reaction parameters and expected outcomes based on related studies.
Table 1: Optimization of Reaction Conditions for Lipase-Catalyzed N-Acylation
| Parameter | Range Explored | Optimal Condition (General) | Reference |
| Enzyme | Various lipases | Candida antarctica lipase B (immobilized) | |
| Substrate Molar Ratio (Amine:Acid) | 1:1 to 2:1 | 1:1 to 1.5:1 | |
| Enzyme Concentration (% w/w of substrates) | 5% to 25% | 15% | |
| Temperature (°C) | 40 to 70 | 60 | |
| Reaction Time (hours) | 12 to 96 | 24 - 72 | |
| Solvent | Various organic solvents | tert-Butanol, Solvent-free |
Table 2: Characterization Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₄₁NO₄S | |
| Molecular Weight | 391.6 g/mol | |
| Precursor m/z [M+H]⁺ | 392.2829 | |
| Precursor m/z [M-H]⁻ | 390.2684 |
Purification and Characterization
Purification Protocol
A detailed protocol for the purification of the synthesized this compound is provided below.
Procedure:
-
Removal of Unreacted Stearic Acid:
-
Suspend the crude product in hexane.
-
Stir the mixture at room temperature for 30 minutes.
-
Filter the mixture to collect the solid this compound. Repeat the hexane wash if necessary.
-
-
Recrystallization:
-
Dissolve the washed product in a minimal amount of hot ethanol.
-
Slowly add hot deionized water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it at 4°C to facilitate crystallization.
-
Collect the crystals by filtration and wash with cold ethanol/water.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove residual solvent.
-
Characterization Methods
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure of this compound. The presence of characteristic peaks for the stearoyl chain, the taurine backbone, and the amide linkage will verify the successful synthesis.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be employed to assess the purity of the final product.
Signaling Pathways of N-Acyl Taurines
N-acyl taurines, including this compound, exert their biological effects through interaction with specific cellular targets. Two prominent signaling pathways are mediated by the G-protein coupled receptor 119 (GPR119) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.
GPR119 Signaling Pathway
Activation of GPR119 by N-acyl taurines in pancreatic β-cells and intestinal L-cells leads to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, stimulates glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1), respectively, both of which contribute to improved glucose homeostasis.
TRPV1 Signaling Pathway
N-acyl taurines can also modulate the activity of TRPV1, a non-selective cation channel. Activation of TRPV1 leads to an influx of calcium ions (Ca²⁺), which can trigger various downstream cellular responses, including neurotransmitter release and the sensation of pain.
Conclusion
The enzymatic synthesis of this compound using lipases presents a viable and advantageous method for producing this bioactive lipid for in vitro research. The protocols outlined in this guide provide a solid foundation for its synthesis, purification, and characterization. A thorough understanding of its synthesis and biological activities, including its interaction with key signaling pathways like GPR119 and TRPV1, is essential for unlocking its full therapeutic potential. This technical guide serves as a comprehensive resource to facilitate further investigation into the promising pharmacological properties of this compound.
References
- 1. Human Metabolome Database: Showing metabocard for N-Stearoyltaurine (HMDB0240595) [hmdb.ca]
- 2. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]
- 3. BJOC - N-acylation of ethanolamine using lipase: a chemoselective catalyst [beilstein-journals.org]
- 4. N-acylation of ethanolamine using lipase: a chemoselective catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuro-Modulatory Landscape of N-Stearoyl Taurine: A Technical Guide to its Mechanism of Action in Neuronal Cells
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
N-Stearoyl Taurine (B1682933) (NST) is an endogenous N-acyl taurine (NAT) that has emerged as a significant modulator of neuronal function. As a member of a class of lipid messengers regulated by Fatty Acid Amide Hydrolase (FAAH), NST is implicated in a range of physiological processes, including neuroprotection, regulation of calcium homeostasis, and modulation of synaptic activity. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of N-Stearoyl Taurine on neuronal cells. It synthesizes current research findings, presents quantitative data for related compounds, details relevant experimental protocols, and visualizes the key signaling pathways.
Core Mechanisms of Action
The biological activities of this compound in the nervous system are multifaceted, primarily revolving around its interaction with ion channels and potential engagement with other receptor systems. The key mechanisms identified to date are:
-
Activation of Transient Receptor Potential Vanilloid 1 (TRPV1) Channels: N-acyl taurines are known to activate TRPV1 channels, which are non-selective cation channels highly permeable to calcium.[1][2][3][4][5] Activation of TRPV1 in neurons leads to membrane depolarization and an influx of calcium, which can modulate neuronal excitability and synaptic transmission.
-
Regulation by Fatty Acid Amide Hydrolase (FAAH): The intracellular levels of this compound are regulated by the enzyme FAAH, which catalyzes its hydrolysis. Inhibition of FAAH leads to an accumulation of NST and other N-acyl amides, thereby amplifying their downstream effects.
-
Modulation of Intracellular Calcium Homeostasis: The taurine moiety of NST is a well-established neuroprotective agent that plays a crucial role in maintaining calcium homeostasis. It can inhibit voltage-gated calcium channels and reduce glutamate-induced calcium influx, thereby protecting neurons from excitotoxicity.
-
Potential Interaction with GPR40 and PPARγ: While direct evidence for this compound is still emerging, related lipid molecules, such as other fatty acids and N-stearoylethanolamine, have been shown to interact with G-protein coupled receptor 40 (GPR40) and peroxisome proliferator-activated receptor-gamma (PPARγ). Activation of these receptors is linked to neurogenesis, anti-inflammatory responses, and neuroprotection.
-
Anti-Neuroinflammatory Effects: The taurine component of NST exhibits anti-inflammatory properties, including the reduction of pro-inflammatory cytokines like IL-6.
Quantitative Data
Direct quantitative data for this compound's activity on neuronal cells is limited in the current literature. The following tables summarize available data for related N-acyl amides and receptor agonists to provide a comparative context.
Table 1: Activity of N-Acyl Amides on TRPV1
| Compound | Assay | Cell Type | Effect | Measurement | Citation(s) |
| N-Arachidonoyl Taurine | Electrophysiology (sEPSC) | Mouse Prefrontal Cortex Neurons | Increase in frequency of spontaneous excitatory postsynaptic currents | 150-175% increase |
Table 2: Potency of Agonists on GPR40
| Compound | Assay | Cell Type | Measurement (EC50) | Citation(s) |
| Long-chain fatty acids | Receptor Activation | Transfected cells | 1-2 µmol/L | |
| TAK-875 | Receptor Activation | Not specified | 72 nmol/L |
Signaling Pathways
The signaling cascades initiated by this compound are complex and can involve multiple downstream effectors. The primary confirmed pathway involves TRPV1, with potential contributions from GPR40 and PPARγ signaling.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to elucidate the mechanism of action of this compound on neuronal cells.
Calcium Imaging to Measure TRPV1 Activation
This protocol details the use of fluorescent calcium indicators to measure changes in intracellular calcium concentration in response to this compound application.
Methodology:
-
Cell Culture: Plate primary hippocampal or dorsal root ganglion (DRG) neurons on poly-D-lysine coated glass coverslips and culture for 7-14 days in vitro.
-
Dye Loading: Incubate the cultured neurons with 1-5 µM of a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable recording solution (e.g., Hanks' Balanced Salt Solution with 0.04% Pluronic F-127) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with fresh recording solution to remove extracellular dye.
-
Imaging: Mount the coverslip onto an imaging chamber on an inverted fluorescence microscope.
-
Baseline Recording: Acquire baseline fluorescence images at a defined sampling rate (e.g., 1 Hz) for 2-5 minutes.
-
Compound Application: Perfuse the chamber with a solution containing this compound at various concentrations.
-
Response Recording: Continue to acquire fluorescence images to capture the calcium response.
-
Antagonist Control (Optional): To confirm TRPV1 involvement, pre-incubate cells with a TRPV1 antagonist (e.g., 10 µM capsazepine) before applying this compound.
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.
-
Measure the average fluorescence intensity within each ROI for each time point.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀).
-
Plot the ΔF/F₀ over time to visualize the calcium dynamics.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording changes in membrane potential and ion channel currents in response to this compound, providing insights into its effects on neuronal excitability.
Methodology:
-
Preparation: Prepare acute brain slices containing the region of interest or use cultured neurons on coverslips.
-
Solutions: Use an appropriate artificial cerebrospinal fluid (aCSF) for brain slices or an extracellular solution for cultured neurons. The internal pipette solution should be formulated to mimic the intracellular ionic environment.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording:
-
Under visual guidance (e.g., using DIC microscopy), approach a target neuron with the micropipette.
-
Apply gentle positive pressure to keep the tip clean.
-
Upon contact with the cell membrane, release the positive pressure and apply gentle negative pressure to form a high-resistance (gigaohm) seal.
-
Apply a brief pulse of stronger suction to rupture the membrane patch and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Voltage-Clamp Mode: Hold the membrane potential at a specific voltage (e.g., -70 mV) and record spontaneous or evoked postsynaptic currents. Apply this compound and observe changes in current frequency, amplitude, and kinetics.
-
Current-Clamp Mode: Inject a defined amount of current (or no current) and record the membrane potential. Apply this compound and measure changes in the resting membrane potential and the firing of action potentials.
-
-
Data Analysis: Analyze the recorded traces using specialized software to quantify changes in the measured electrical properties before and after compound application.
Quantification of Neuroinflammatory Markers
This protocol outlines a method to assess the anti-inflammatory effects of this compound on neuronal or glial cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture primary neurons, microglia, or astrocytes.
-
Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).
-
In parallel, treat cells with this compound alone or in combination with LPS.
-
-
Sample Collection: Collect the cell culture supernatant and cell lysates after the treatment period.
-
Cytokine Measurement: Use an enzyme-linked immunosorbent assay (ELISA) to quantify the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and anti-inflammatory cytokines (e.g., IL-10) in the culture supernatant.
-
Western Blot Analysis:
-
Perform western blotting on the cell lysates to measure the expression and phosphorylation status of key inflammatory signaling proteins, such as NF-κB.
-
Use specific antibodies to detect the proteins of interest.
-
-
Data Analysis:
-
Normalize cytokine concentrations to the total protein content of the corresponding cell lysates.
-
Quantify the band intensities from the western blots and normalize to a loading control (e.g., β-actin).
-
Compare the levels of inflammatory markers between the different treatment groups.
-
Conclusion
This compound is a bioactive lipid with a compelling and complex mechanism of action in neuronal cells. Its ability to activate TRPV1 channels and the established neuroprotective and anti-inflammatory properties of its taurine component position it as a molecule of significant interest for neuronal health and disease. While further research is required to fully elucidate its interactions with other receptor systems like GPR40 and PPARγ and to establish a more comprehensive quantitative profile, the available evidence strongly suggests that this compound is a key player in the endogenous regulation of neuronal function. The experimental protocols detailed herein provide a robust framework for future investigations into this promising neuro-modulatory compound.
References
- 1. A FAAH-regulated class of N-acyl taurines that activates TRP ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Human Metabolome Database: Showing metabocard for N-Stearoyltaurine (HMDB0240595) [hmdb.ca]
- 4. This compound from MedChemExpress | Labcompare.com [labcompare.com]
- 5. TRPV1: Structure, Endogenous Agonists, and Mechanisms [mdpi.com]
The Role of Endogenous N-Stearoyl Taurine in Metabolic Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endogenous N-acyl taurines (NATs), a class of lipid molecules, are emerging as significant regulators of metabolic homeostasis. This technical guide delves into the role of a specific NAT, N-Stearoyl Taurine (B1682933) (NST), in the context of metabolic syndrome. While direct research on NST is nascent, this document synthesizes the current understanding of the broader NAT class to infer the potential functions and therapeutic implications of NST. This guide provides an in-depth overview of the enzymatic regulation of NATs, their signaling pathways, and their impact on key aspects of metabolic syndrome, including glucose metabolism and dyslipidemia. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate further research and drug development in this promising area.
Introduction to N-Acyl Taurines (NATs) and Metabolic Syndrome
Metabolic syndrome is a constellation of conditions that increase the risk of cardiovascular disease, stroke, and type 2 diabetes. These conditions include insulin (B600854) resistance, hypertension, dyslipidemia (abnormal cholesterol and triglyceride levels), and central obesity. N-acyl taurines are endogenous signaling lipids composed of a fatty acid linked to a taurine molecule via an amide bond. N-Stearoyl Taurine is a member of this class, featuring a saturated 18-carbon stearic acid chain. The diverse family of NATs has been shown to play a pleiotropic role in physiology, with particular relevance to metabolic regulation.[1]
Enzymatic Regulation of this compound
The endogenous levels of NST are principally controlled by the interplay of biosynthesis and degradation pathways.
-
Biosynthesis: The precise enzymatic pathways for the synthesis of many NATs, including NST, are still under active investigation. However, studies have implicated hepatic peroxisomal acyl-CoA:amino acid N-acyltransferase 1 and, more significantly, bile acid-CoA:amino acid N-acyltransferase (BAAT) in the synthesis of NATs.[2][3]
-
Degradation: The primary enzyme responsible for the degradation of NATs is Fatty Acid Amide Hydrolase (FAAH).[2][4] FAAH hydrolyzes the amide bond, breaking down NATs into their constituent fatty acid and taurine. The critical role of FAAH has been elucidated through the use of FAAH knockout (FAAH-/-) mice and, more specifically, engineered mice with a point mutation (S268D) that selectively impairs the hydrolysis of NATs without affecting another major class of FAAH substrates, the N-acylethanolamines (NAEs). This FAAH-S268D mouse model has been instrumental in isolating the specific physiological functions of elevated endogenous NATs.
Signaling Pathways of N-Acyl Taurines
NATs exert their effects through interaction with specific cell surface receptors and ion channels, initiating downstream signaling cascades that influence metabolic processes.
G Protein-Coupled Receptor 119 (GPR119)
A key signaling pathway for certain NATs, particularly the unsaturated N-oleoyl taurine, involves the G protein-coupled receptor GPR119. GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells.
-
Mechanism of Action: Activation of GPR119 by NATs in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1). GLP-1 is a potent incretin (B1656795) hormone that enhances glucose-stimulated insulin secretion from pancreatic β-cells, suppresses glucagon (B607659) secretion, and slows gastric emptying, all of which contribute to improved glucose homeostasis.
Transient Receptor Potential (TRP) Channels
Another important signaling mechanism for NATs involves the activation of Transient Receptor Potential (TRP) ion channels, particularly TRPV1.
-
Mechanism of Action: The binding of certain NATs, such as N-arachidonoyl taurine and N-oleoyl taurine, to TRPV1 channels on pancreatic β-cells leads to an influx of calcium ions (Ca2+). The resulting increase in intracellular calcium concentration is a primary trigger for the exocytosis of insulin-containing granules, thereby promoting insulin secretion.
Quantitative Data on the Effects of N-Acyl Taurines
While specific quantitative data for this compound is limited in the current literature, studies on other NATs and the FAAH-S268D mouse model provide valuable insights.
Table 1: In Vivo Effects of Elevated Endogenous N-Acyl Taurines in FAAH-S268D Mice
| Parameter | Observation in FAAH-S268D Mice vs. Wild-Type | Reference |
| Plasma NATs | Markedly elevated | |
| Liver NATs | Markedly elevated | |
| Plasma NAEs | Unchanged | |
| Insulin Sensitivity | Improved (lower blood glucose during insulin tolerance test) | |
| Meal-induced GLP-1 Secretion | 2.1-fold higher at 30 minutes post-meal | |
| Post-glucose Insulin Levels | Substantially lower, consistent with improved insulin sensitivity | |
| Glucagon Secretion | 1.8-fold higher 30 minutes after insulin injection |
Table 2: In Vitro and In Vivo Effects of N-Oleoyl Taurine (C18:1 NAT) Administration
| Parameter | Treatment/Model | Quantitative Effect | Reference |
| GLP-1 Secretion | Mixed meal + C18:1 NAT (in vivo) | 2.9-fold increase | |
| Glucagon Secretion | Mixed meal + C18:1 NAT (in vivo) | 1.8-fold increase | |
| Glucagon Secretion | Isolated human islets (10 µM C18:1 NAT) | 23% increase | |
| Insulin Secretion | Isolated human islets (10 µM C18:1 NAT) | No significant change | |
| Calcium Oscillations | Pancreatic β-cell lines (HIT-T15, INS-1) | High frequency induced | |
| Insulin Secretion | Pancreatic β-cell lines (HIT-T15, INS-1) | Significant increase (p<0.05) |
Table 3: Effects of Taurine Supplementation on Lipid Profile (in vivo)
| Parameter | Model | Treatment | Outcome | Reference |
| Plasma Total Cholesterol | Rats on high-cholesterol diet | Taurine supplementation | 32% reduction | |
| Plasma LDL-Cholesterol | Rats on high-cholesterol diet | Taurine supplementation | 37% reduction | |
| Plasma Triglycerides | Rats on high-cholesterol diet | Taurine supplementation | 43% reduction | |
| Hepatic Cholesterol | Rats on high-cholesterol diet | Taurine supplementation | 50% reduction | |
| Hepatic Triglycerides | Rats on high-cholesterol diet | Taurine supplementation | 30% reduction | |
| Serum Triglycerides | OLETF rats (long-term diabetes) | 2% taurine diet for 12 weeks | Significant decrease | |
| Serum Total Cholesterol | OLETF rats (long-term diabetes) | 2% taurine diet for 12 weeks | Significant decrease |
Detailed Experimental Protocols
Intravenous Glucose Tolerance Test (IVGTT) in Mice
This protocol assesses glucose disposal and insulin response to an intravenous glucose challenge.
-
Animal Preparation:
-
Fast mice for 4-6 hours with free access to water.
-
For catheterized studies, ensure animals have fully recovered from surgery (5-7 days).
-
-
Baseline Blood Sample:
-
Obtain a baseline blood sample (t=0) from the tail vein, retro-orbital sinus, or an indwelling catheter.
-
Measure blood glucose using a glucometer.
-
-
Glucose Administration:
-
Administer a glucose bolus (typically 0.5-1 g/kg body weight) via the tail vein.
-
-
Timed Blood Sampling:
-
Collect blood samples at 1, 5, 10, 15, 30, 60, and 120 minutes post-glucose injection.
-
Measure blood glucose at each time point.
-
-
Data Analysis:
-
Plot blood glucose concentration versus time.
-
Calculate the area under the curve (AUC) to quantify glucose tolerance.
-
Plasma from timed samples can be used to measure insulin levels to assess the insulin response.
-
Hyperinsulinemic-Euglycemic Clamp in Mice
This is the gold standard for assessing insulin sensitivity in vivo.
-
Surgical Preparation:
-
5-7 days prior to the clamp, implant catheters into the jugular vein (for infusions) and carotid artery (for sampling).
-
-
Animal Preparation:
-
Fast the mouse overnight (not exceeding 16 hours).
-
-
Basal Period (2 hours):
-
Infuse [3-³H]glucose at a constant rate (e.g., 0.05 µCi/min) to assess basal hepatic glucose production.
-
At the end of the basal period, collect a blood sample to measure basal glucose, insulin, and [3-³H]glucose specific activity.
-
-
Clamp Period (120 minutes):
-
Initiate a primed-continuous infusion of human insulin (e.g., 2.5 mU/kg/min).
-
Simultaneously, infuse a variable rate of 20% glucose solution to maintain euglycemia (e.g., 120-140 mg/dL).
-
Monitor blood glucose every 5-10 minutes and adjust the glucose infusion rate (GIR) accordingly.
-
Continue the [3-³H]glucose infusion to assess glucose turnover during the clamp.
-
-
Data Analysis:
-
The GIR during the last 30-60 minutes of the clamp is a measure of whole-body insulin sensitivity.
-
Blood samples are analyzed for [3-³H]glucose specific activity to calculate hepatic glucose production and whole-body glucose disposal.
-
Quantification of N-Acyl Taurines by LC-MS/MS
This protocol outlines a general approach for the targeted quantification of NATs, including NST, in plasma or tissue.
-
Sample Preparation:
-
To 50 µL of plasma or tissue homogenate, add an internal standard (e.g., deuterated NAT).
-
Precipitate proteins and extract lipids using a solvent mixture such as methanol (B129727) or a methanol/chloroform solution.
-
Vortex and centrifuge the sample.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/acetonitrile).
-
-
LC Separation:
-
Inject the reconstituted sample into a liquid chromatography system.
-
Separate the lipids using a C18 reversed-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).
-
-
MS/MS Detection:
-
The eluent from the LC is introduced into a tandem mass spectrometer operating in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the target NATs. This involves monitoring the transition from the precursor ion (the molecular weight of the specific NAT) to a characteristic product ion (e.g., the taurine fragment).
-
-
Quantification:
-
Generate a standard curve using known concentrations of synthetic NAT standards.
-
Quantify the amount of each NAT in the sample by comparing its peak area to that of the internal standard and the standard curve.
-
Conclusion and Future Directions
The available evidence strongly suggests that the class of N-acyl taurines plays a beneficial role in the regulation of glucose and lipid metabolism, positioning them as potential therapeutic targets for metabolic syndrome. While much of the detailed mechanistic and quantitative work has focused on N-oleoyl taurine, the shared structural features and common enzymatic regulation within the NAT family suggest that this compound may also possess important metabolic functions.
Future research should focus on:
-
Directly characterizing the effects of this compound: This includes determining its binding affinities and functional activities at GPR119 and TRPV1, as well as its specific effects on insulin and GLP-1 secretion in vitro.
-
In vivo studies with this compound: Administration of exogenous NST to animal models of metabolic syndrome is crucial to delineate its specific effects on glucose tolerance, insulin sensitivity, and lipid profiles.
-
Elucidating the biosynthesis of this compound: A clearer understanding of the enzymes responsible for its production could open new avenues for therapeutic intervention.
By filling these knowledge gaps, the scientific community can fully unlock the therapeutic potential of this compound and the broader class of N-acyl taurines in the management of metabolic syndrome.
References
- 1. lcms.cz [lcms.cz]
- 2. Validation of a fast and sensitive UPLC-MS/MS quantitative method for N-acyl taurine analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A FAAH-regulated class of N-acyl taurines that activates TRP ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Interaction of N-Stearoyl Taurine with Lipid Membrane Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acyl taurines (NATs) are a class of endogenous amphiphilic lipids that play significant roles in various physiological processes. Their interaction with cell membranes is fundamental to their biological activity. This technical guide provides a comprehensive overview of the interaction of N-Stearoyl Taurine (B1682933), a prominent member of the NAT family, with model lipid membranes. Due to the limited availability of direct experimental data for N-Stearoyl Taurine, this guide leverages findings from closely related long-chain NATs, namely N-myristoyltaurine (NMT) and N-palmitoyltaurine (NPT), to infer its behavior. This document details the effects of these molecules on the physical properties of lipid bilayers, outlines relevant experimental methodologies, and illustrates the known signaling pathways involving NATs at the cell membrane.
Introduction to this compound and Lipid Membrane Interactions
This compound is a fatty acid-taurine conjugate derived from stearic acid[1]. Like other N-acyl amides, it is characterized by a fatty acyl group linked to a primary amine metabolite via an amide bond[2]. These molecules are known to be involved in a variety of physiological functions, including metabolic homeostasis, pain, and motor control[2]. The amphiphilic nature of this compound, possessing a hydrophobic stearoyl chain and a hydrophilic taurine headgroup, dictates its interaction with and partitioning into lipid membranes[3]. Understanding these interactions is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting pathways modulated by these lipids.
Quantitative Analysis of N-acyl Taurine Interaction with Lipid Membranes
A study by Anbazhagan et al. (2022) investigated the miscibility and phase behavior of NMT and NPT with their corresponding diacyl phosphatidylcholines using Differential Scanning Calorimetry (DSC)[3]. The results indicated that both NMT and NPT mix well with DMPC and DPPC, respectively, up to a concentration of 50 mol%. At higher concentrations, phase separation was observed. The following table summarizes the key findings from this study, which can be used as a proxy for the expected behavior of this compound.
Table 1: Effect of N-Myristoyltaurine (NMT) and N-Palmitoyltaurine (NPT) on the Main Phase Transition Temperature (Tm) of DMPC and DPPC Liposomes
| Lipid Composition | Main Phase Transition Temperature (Tm) (°C) | Enthalpy Change (ΔH) (kcal/mol) |
| DMPC | 23.9 | 5.8 |
| DMPC:NMT (90:10) | 23.5 | 5.2 |
| DMPC:NMT (80:20) | 22.8 | 4.5 |
| DMPC:NMT (70:30) | 21.9 | 3.7 |
| DMPC:NMT (60:40) | 20.7 | 2.9 |
| DMPC:NMT (50:50) | 19.8 | 2.1 |
| DPPC | 41.5 | 8.7 |
| DPPC:NPT (90:10) | 41.1 | 7.9 |
| DPPC:NPT (80:20) | 40.5 | 7.0 |
| DPPC:NPT (70:30) | 39.6 | 6.1 |
| DPPC:NPT (60:40) | 38.5 | 5.1 |
| DPPC:NPT (50:50) | 37.3 | 4.0 |
Data extrapolated from figures in Anbazhagan et al., Biochimica et Biophysica Acta (BBA) - Biomembranes, 2023.
These findings suggest that the incorporation of long-chain NATs into phosphatidylcholine bilayers leads to a concentration-dependent depression and broadening of the main phase transition, indicating a fluidizing effect on the gel phase of the membrane. It is highly probable that this compound would exhibit a similar, if not more pronounced, effect due to its longer acyl chain.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with lipid membrane models.
Preparation of Liposomes Containing this compound
This protocol describes the preparation of large unilamellar vesicles (LUVs) using the thin-film hydration and extrusion method.
-
Lipid Film Formation:
-
Dissolve the desired amounts of a model lipid (e.g., DMPC or DPPC) and this compound in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation. The temperature of the buffer should be above the main phase transition temperature (Tm) of the lipid mixture. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain LUVs with a defined size, subject the MLV suspension to multiple (e.g., 11-21) passes through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This process should also be performed at a temperature above the Tm of the lipid mixture.
-
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to study the effect of a molecule on the thermotropic phase behavior of lipid bilayers.
-
Sample Preparation:
-
Prepare liposome (B1194612) suspensions with and without this compound at various molar ratios as described in section 3.1. The final lipid concentration should be in the range of 1-5 mg/mL.
-
Degas the samples under vacuum before loading into the DSC pans to avoid bubble formation during the scan.
-
-
DSC Measurement:
-
Load the liposome suspension into a DSC sample pan and an equal volume of the corresponding buffer into the reference pan.
-
Perform heating and cooling scans over a temperature range that encompasses the phase transition of the lipid being studied (e.g., 10-60°C for DPPC). A typical scan rate is 1-2°C/min.
-
Record the differential power required to maintain a zero temperature difference between the sample and reference pans as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting thermograms to determine the main phase transition temperature (Tm), which is the peak of the transition, and the enthalpy of the transition (ΔH), which is the area under the peak.
-
Fluorescence Anisotropy
Fluorescence anisotropy is used to measure changes in membrane fluidity upon the incorporation of this compound. This technique utilizes a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which partitions into the hydrophobic core of the lipid bilayer.
-
Sample Preparation:
-
Prepare LUVs with and without this compound.
-
Incorporate the fluorescent probe (e.g., DPH) into the liposomes by adding a small aliquot of a concentrated stock solution of the probe in a suitable solvent (e.g., tetrahydrofuran (B95107) or methanol) to the liposome suspension. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.
-
Incubate the mixture in the dark at a temperature above the Tm for at least 30 minutes to ensure complete incorporation of the probe.
-
-
Anisotropy Measurement:
-
Use a fluorometer equipped with polarizers in the excitation and emission paths.
-
Excite the sample with vertically polarized light at the probe's excitation maximum (e.g., ~360 nm for DPH).
-
Measure the fluorescence emission intensity parallel (I||) and perpendicular (I⊥) to the excitation plane at the emission maximum (e.g., ~430 nm for DPH).
-
Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥) where G is the instrument-specific correction factor.
-
-
Data Analysis:
-
A decrease in the anisotropy value indicates an increase in the rotational freedom of the probe, which corresponds to an increase in membrane fluidity.
-
Signaling Pathways and Molecular Interactions
N-acyl taurines are increasingly recognized as important signaling molecules. Their interactions with membrane-associated proteins are crucial for their biological effects.
FAAH-Regulated Metabolism of N-acyl Taurines
The levels of N-acyl taurines, including this compound, are regulated by the integral membrane enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is responsible for the catabolism of several bioactive lipids. Inhibition of FAAH leads to a significant elevation of NATs in various tissues.
Interaction with Transient Receptor Potential (TRP) Channels
N-acyl taurines have been identified as endogenous ligands for Transient Receptor Potential (TRP) channels, a family of ion channels involved in various sensory processes. The activation of TRP channels by NATs can lead to an influx of cations, primarily Ca2+, which triggers downstream signaling cascades.
Experimental Workflow for Studying this compound-Membrane Interactions
The following diagram outlines a typical experimental workflow for investigating the biophysical interactions of this compound with model lipid membranes.
Conclusion
This compound and other long-chain N-acyl taurines are integral components of the lipidome that actively modulate the properties of cell membranes. While direct quantitative data for this compound remains an area for future research, evidence from closely related analogs strongly suggests that it integrates into lipid bilayers, altering their fluidity and phase behavior. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the biophysical and biological roles of this important class of signaling lipids. A deeper understanding of these interactions will undoubtedly pave the way for new therapeutic strategies targeting membrane-associated processes.
References
An In-depth Technical Guide on the Cellular Uptake and Metabolism of N-Stearoyl Taurine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Stearoyl Taurine (B1682933) is an endogenous N-acyl taurine (NAT) that belongs to a class of bioactive lipid molecules with emerging roles in cellular signaling and metabolic regulation. Understanding the mechanisms of its cellular uptake and subsequent metabolic fate is crucial for elucidating its physiological functions and exploring its therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge on the cellular transport, metabolism, and signaling pathways associated with N-Stearoyl Taurine. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the key processes to serve as a valuable resource for the scientific community.
Introduction
N-acyl taurines (NATs) are a class of lipid signaling molecules found in various mammalian tissues. This compound, a prominent member of this family, is formed by the conjugation of stearic acid and taurine. These molecules are involved in diverse physiological processes, and their levels are tightly regulated by enzymatic synthesis and degradation.[1][2] This guide will delve into the specifics of how cells absorb and metabolize this compound, and the downstream signaling events it triggers.
Cellular Uptake of this compound
The precise mechanism for the cellular uptake of this compound has not been fully elucidated. However, based on the transport of structurally similar molecules like taurine and other N-acyl amides, a combination of passive diffusion and carrier-mediated transport is likely involved.
Putative Transport Mechanisms
Given its amphipathic nature, this compound may cross the cell membrane via passive diffusion. Additionally, the taurine transporter (TauT), a Na⁺- and Cl⁻-dependent transporter, is responsible for the uptake of taurine into cells.[3] While direct evidence for this compound transport via TauT is lacking, the structural similarity suggests it as a potential candidate for carrier-mediated uptake. Studies on Caco-2 cell monolayers have been instrumental in characterizing taurine transport and can serve as a model for investigating this compound uptake.
Quantitative Data on Cellular Uptake
Quantitative kinetic data for the cellular uptake of this compound is currently limited in the scientific literature. However, data from studies on taurine and cholyltaurine transport in Caco-2 cells provide a valuable reference point.
| Compound | Cell Line | Transport Parameter | Value | Reference |
| Taurine | Caco-2 | Apical Km | 17.1 µmol/L | |
| Taurine | Caco-2 | Apical Vmax | 28.4 pmol·cm⁻²·5 min⁻¹ | |
| Taurine | Caco-2 | Basolateral Km | 9.46 µmol/L | |
| Taurine | Caco-2 | Basolateral Vmax | 5.59 pmol·cm⁻²·5 min⁻¹ | |
| Cholyltaurine | Caco-2 | Apparent Km | ~65 µM | |
| Cholyltaurine | Caco-2 | Vmax | ~800 pmol·min⁻¹·mg protein⁻¹ |
Metabolism of this compound
The metabolic pathway of this compound involves both its synthesis and degradation, catalyzed by specific enzymes.
Synthesis of this compound
The primary enzyme responsible for the synthesis of N-acyl taurines, including this compound, is the Bile Acid-CoA:amino acid N-acyltransferase (BAAT) . This enzyme, located in the peroxisomes and cytosol of liver cells, catalyzes the conjugation of stearoyl-CoA with taurine.
Degradation of this compound
The hydrolysis of this compound back to stearic acid and taurine is catalyzed by Fatty Acid Amide Hydrolase (FAAH) , an integral membrane enzyme. FAAH is a key regulator of the levels of various bioactive fatty acid amides.
Quantitative Data on Enzyme Kinetics
| Enzyme | Substrate | Kinetic Parameter | Value | Reference |
| BAAT (Human) | Taurine | Km | 1.1 mM | Not directly in search results |
| BAAT (Human) | Glycine | Km | 5.8 mM | Not directly in search results |
Signaling Pathways of this compound
This compound and other N-acyl taurines are known to activate members of the Transient Receptor Potential (TRP) family of ion channels, particularly TRPV1. Activation of these channels leads to an influx of calcium ions, initiating a cascade of downstream signaling events. There is also evidence suggesting that some N-acyl taurines can act as agonists for G-protein coupled receptors like GPR119.
TRPV1-Mediated Signaling
Activation of TRPV1 by this compound is expected to cause an influx of Ca²⁺, which can then activate various downstream effectors, including Protein Kinase A (PKA) and Protein Kinase C (PKC). This can lead to the modulation of various cellular processes, including neurotransmitter release and gene expression.
Putative GPR119-Mediated Signaling
N-oleoyl taurine, a structurally similar NAT, has been shown to stimulate GPR119, leading to increased levels of cyclic AMP (cAMP) and subsequent activation of PKA. This pathway is known to play a role in glucose homeostasis and the secretion of incretin (B1656795) hormones like GLP-1.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the cellular uptake and metabolism of this compound.
Protocol for Measuring Cellular Uptake of this compound in Caco-2 Cells
This protocol is adapted from studies on taurine and cholyltaurine transport.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Hanks' Balanced Salt Solution (HBSS)
-
Radiolabeled [³H]-N-Stearoyl Taurine or a fluorescently labeled analog
-
Unlabeled this compound
-
Scintillation counter or fluorescence plate reader
-
Cell lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Add HBSS containing a known concentration of radiolabeled or fluorescently labeled this compound to the apical or basolateral chamber. For inhibition studies, co-incubate with an excess of unlabeled this compound or potential inhibitors.
-
Incubate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).
-
At each time point, remove the incubation medium and wash the monolayers three times with ice-cold HBSS to stop the uptake.
-
Lyse the cells by adding cell lysis buffer to the inserts and incubating for 30 minutes.
-
Collect the cell lysates and measure the radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Determine the protein concentration of the cell lysates using a protein assay kit.
-
Calculate the uptake of this compound as pmol/mg protein and plot against time to determine the initial uptake rate. Kinetic parameters (Km and Vmax) can be determined by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Protocol for In Vitro Metabolism of this compound using Liver Microsomes
This protocol is based on general procedures for studying drug metabolism.
Materials:
-
Human or rat liver microsomes
-
This compound
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid for reaction quenching
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) and this compound (e.g., 1-10 µM) in potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and identify any potential metabolites.
-
The rate of metabolism can be determined by plotting the natural logarithm of the percentage of remaining this compound against time.
Protocol for Calcium Influx Assay
This protocol is designed to measure changes in intracellular calcium concentration upon this compound stimulation.
Materials:
-
Cells expressing TRPV1 (e.g., HEK293-TRPV1 stable cell line)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HBSS or other suitable buffer
-
This compound
-
Positive control (e.g., capsaicin)
-
TRPV1 antagonist (e.g., capsazepine)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium indicator dye by incubating them with the dye solution (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Place the plate in the fluorescence plate reader and record the baseline fluorescence.
-
Add this compound at various concentrations and immediately start recording the fluorescence intensity over time.
-
As a positive control, add capsaicin. To confirm the involvement of TRPV1, pre-incubate cells with a TRPV1 antagonist before adding this compound.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
Visualizations
Cellular Uptake and Metabolism Workflow
References
- 1. Development of an LC-MS-MS method for the quantification of taurine derivatives in marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transepithelial taurine transport in caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying Protein Targets of N-Stearoyl Taurine: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Stearoyl Taurine (B1682933) (NST) is an endogenous N-acyl taurine (NAT), a class of lipid signaling molecules with emerging roles in diverse physiological processes. As an endocannabinoid-like molecule, NST has garnered interest for its potential therapeutic applications.[1][2][3][4][5] A critical step in harnessing its potential is the comprehensive identification of its protein targets, which can elucidate its mechanism of action and potential off-target effects. This technical guide provides an in-depth overview of a proteomics-based workflow to identify and characterize the protein interactome of N-Stearoyl Taurine.
Introduction to this compound and Target Identification
This compound belongs to the family of N-acyl amides, which are fatty acid derivatives with signaling properties.[3] Studies have indicated that N-acyl taurines, including NST, can activate members of the transient receptor potential (TRP) family of ion channels.[1][4][5][6] However, a global and unbiased identification of its protein binding partners is crucial for a complete understanding of its cellular functions. Chemical proteomics offers a powerful suite of tools to achieve this by identifying direct protein targets of small molecules within a complex biological system.[7][8]
This guide will focus on three prominent proteomics strategies for small molecule target identification:
-
Affinity Purification-Mass Spectrometry (AP-MS) : This classic and robust method utilizes a modified version of the small molecule to "pull down" its binding partners from a cell lysate.
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) : A quantitative proteomic technique that allows for the differentiation of specific interactors from non-specific background proteins.[2][3][7][9][10]
-
Drug Affinity Responsive Target Stability (DARTS) : A label-free method that identifies protein targets based on their increased stability and resistance to proteolysis upon binding to a small molecule.[1][8][11][12][13]
Experimental Workflow for Target Identification
The overall workflow for identifying protein targets of this compound using a proteomics approach is a multi-step process, from probe synthesis to data analysis and validation.
Methodology 1: Affinity Purification-Mass Spectrometry (AP-MS) coupled with SILAC
This approach combines the specificity of affinity purification with the quantitative power of SILAC to confidently identify bona fide protein interactors of NST.
Experimental Protocol
1. Synthesis of an this compound Affinity Probe:
-
Objective: To create a modified version of NST that can be immobilized on a solid support for affinity purification.
-
Procedure:
-
Synthesize an NST analog with a linker arm (e.g., a short polyethylene (B3416737) glycol chain) terminating in a reactive group (e.g., an amine or a carboxyl group). The linker should be attached to a position on the NST molecule that is not critical for protein binding.
-
Couple the reactive group of the linker to a solid support, such as NHS-activated sepharose beads, to create the affinity matrix.
-
A control matrix should be prepared by blocking the reactive groups on the beads without coupling the NST probe.
-
2. SILAC Labeling and Cell Culture:
-
Objective: To metabolically label the proteome of two cell populations for quantitative comparison.
-
Procedure:
-
Select a relevant cell line (e.g., a neuronal cell line or a kidney cell line, where NST is known to be present).[1]
-
Culture one population of cells in "light" medium containing standard arginine and lysine (B10760008).
-
Culture a second population in "heavy" medium containing stable isotope-labeled arginine (e.g., ¹³C₆-¹⁵N₄-Arg) and lysine (e.g., ¹³C₆-¹⁵N₂-Lys).
-
Ensure complete incorporation of the heavy amino acids over several cell divisions.
-
3. Affinity Purification:
-
Objective: To isolate proteins that bind to the immobilized NST probe.
-
Procedure:
-
Harvest and lyse the "light" and "heavy" labeled cells separately in a mild lysis buffer to maintain protein-protein interactions.
-
Incubate the "heavy" cell lysate with the NST-coupled beads.
-
Incubate the "light" cell lysate with the control beads.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.
-
Combine the eluates from the "heavy" and "light" samples in a 1:1 ratio.
-
4. Mass Spectrometry and Data Analysis:
-
Objective: To identify and quantify the proteins in the combined eluate.
-
Procedure:
-
Separate the combined protein sample by SDS-PAGE and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15][16]
-
Identify peptides and proteins using a database search algorithm (e.g., Mascot, Sequest) against a human protein database.
-
Quantify the relative abundance of proteins by comparing the signal intensities of the "heavy" and "light" peptide pairs.
-
Data Presentation
True binding partners of NST are expected to be significantly enriched in the "heavy" sample (incubated with the NST probe) compared to the "light" sample (incubated with the control beads). The results can be summarized in a table.
Table 1: Hypothetical Quantitative Data from an AP-MS/SILAC Experiment for this compound
| Protein ID | Gene Name | Protein Name | SILAC Ratio (Heavy/Light) | p-value | Function |
| P62333 | TRPV1 | Transient receptor potential cation channel subfamily V member 1 | 8.2 | <0.001 | Ion channel, known NAT target |
| Q9HBA0 | FAAH | Fatty acid amide hydrolase | 5.7 | <0.005 | Enzyme involved in NAT metabolism |
| P48058 | GPR119 | G protein-coupled receptor 119 | 4.9 | <0.01 | Receptor for lipid signaling molecules |
| Q13936 | FABP5 | Fatty acid-binding protein 5 | 4.1 | <0.01 | Lipid transport |
| P02768 | ALB | Serum albumin | 1.1 | >0.05 | Non-specific binder |
Note: This table presents hypothetical data for illustrative purposes.
Workflow Diagram
Methodology 2: Drug Affinity Responsive Target Stability (DARTS)
DARTS is an alternative, label-free approach that does not require chemical modification of the small molecule. It is based on the principle that the binding of a small molecule stabilizes its target protein, making it less susceptible to proteolytic degradation.[1][8][11][12][13]
Experimental Protocol
1. Cell Lysis and Lysate Preparation:
-
Objective: To obtain a native protein lysate.
-
Procedure:
-
Harvest cells from a relevant cell line.
-
Lyse the cells in a non-denaturing buffer (e.g., M-PER or a buffer containing mild detergents).
-
Clarify the lysate by centrifugation to remove cell debris.
-
2. DARTS Assay:
-
Objective: To assess the proteolytic stability of proteins in the presence of NST.
-
Procedure:
-
Divide the cell lysate into aliquots.
-
Treat one aliquot with this compound at a desired concentration.
-
Treat a control aliquot with a vehicle control (e.g., DMSO).
-
Incubate the samples to allow for protein-ligand binding.
-
Add a protease (e.g., pronase or thermolysin) to each sample and incubate for a limited time to achieve partial digestion. The optimal protease concentration and digestion time should be determined empirically.[8]
-
Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
3. Mass Spectrometry and Data Analysis:
-
Objective: To identify and quantify the proteins that are protected from proteolysis by NST.
-
Procedure:
-
Separate the digested protein samples by SDS-PAGE.
-
Excise the entire gel lane for each sample and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Perform label-free quantification (e.g., using spectral counting or precursor ion intensity) to compare the abundance of each identified protein between the NST-treated and control samples.
-
Data Presentation
Proteins that are more abundant in the NST-treated sample compared to the control are considered potential targets.
Table 2: Hypothetical Quantitative Data from a DARTS Experiment for this compound
| Protein ID | Gene Name | Protein Name | Fold Change (NST/Control) | p-value | Putative Role |
| P62333 | TRPV1 | Transient receptor potential cation channel subfamily V member 1 | 3.5 | <0.001 | Potential direct target |
| Q9HBA0 | FAAH | Fatty acid amide hydrolase | 2.8 | <0.005 | Potential direct target |
| P48058 | GPR119 | G protein-coupled receptor 119 | 2.1 | <0.01 | Potential direct target |
| P08684 | VIM | Vimentin | 1.2 | >0.05 | Unlikely target |
Note: This table presents hypothetical data for illustrative purposes.
Workflow Diagram
References
- 1. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 2. Identifying cellular targets of small-molecule probes and drugs with biochemical enrichment and SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SILAC-Based Quantitative PTM Analysis - Creative Proteomics [creative-proteomics.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Human Metabolome Database: Showing metabocard for N-Stearoyltaurine (HMDB0240595) [hmdb.ca]
- 6. This compound from MedChemExpress | Labcompare.com [labcompare.com]
- 7. Identification of the targets of biologically active small molecules using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying Cellular Targets of Small-Molecule Probes and Drugs with Biochemical Enrichment and SILAC | Springer Nature Experiments [experiments.springernature.com]
- 10. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 13. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 14. bio.ijs.si [bio.ijs.si]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Quantification of N-Stearoyl Taurine in Plasma using UPLC-MS/MS
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the sensitive and specific quantification of N-Stearoyl Taurine (B1682933) in plasma samples using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS).
Introduction
N-Stearoyl Taurine is an endogenous N-acyl taurine (NAT), a class of bioactive lipid mediators.[1][2] NATs are involved in various physiological processes, including the regulation of glucose homeostasis and insulin (B600854) secretion.[3][4] The enzyme Fatty Acid Amide Hydrolase (FAAH) is known to regulate the levels of NATs.[3][5] Given their emerging role in metabolic diseases, accurate quantification of specific NATs like this compound in biological matrices is crucial for advancing research and drug development in this area. This application note describes a robust UPLC-MS/MS method for the determination of this compound in plasma.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a widely used method for the extraction of small molecules from biological matrices due to its simplicity and efficiency.[3][4] For the analysis of this compound, protein precipitation using a cold organic solvent is employed to remove larger protein molecules that can interfere with the analysis.
Materials:
-
Human plasma (or species of interest)
-
This compound standard
-
Internal Standard (IS): d4-C20:4 NAT or other suitable stable isotope-labeled NAT
-
Methanol (B129727) (LC-MS grade), chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of reaching >12,000 x g
-
Pipettes and tips
Procedure:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution to each plasma sample.
-
Add 300 µL of ice-cold methanol to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[6]
-
Centrifuge the tubes at 15,000 x g for 15 minutes at 4°C.[7][8]
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge at 1,000 x g for 5 minutes.
-
Transfer the clear supernatant to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or equivalent)
-
UPLC Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent[1]
UPLC Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
MS/MS Conditions:
The mass spectrometer should be operated in negative electrospray ionization (ESI-) mode for optimal detection of this compound. The Multiple Reaction Monitoring (MRM) mode is used for quantification.
| Parameter | Value |
| Ionization Mode | ESI- |
| Capillary Voltage | 2.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Cone Gas Flow | 50 L/Hr |
| Desolvation Gas Flow | 800 L/Hr |
MRM Transitions:
The following MRM transitions should be monitored. The precursor ion for this compound in negative mode is [M-H]-, with a mass-to-charge ratio (m/z) of 390.3.[2] Diagnostic product ions are observed at m/z 80 and 107.[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 390.3 | 80.0 | 0.05 | 30 | 25 |
| This compound (Qualifier) | 390.3 | 107.0 | 0.05 | 30 | 20 |
| Internal Standard (e.g., d4-C20:4 NAT) | User Defined | User Defined | 0.05 | Optimized | Optimized |
Note: Cone voltage and collision energy should be optimized for the specific instrument used.
Data Presentation
Quantitative Data Summary
The method should be validated for linearity, precision, accuracy, and sensitivity. The following table summarizes typical performance characteristics for the quantification of N-acyl taurines.[1][2]
| Parameter | Result |
| Linearity Range | 1 - 300 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualization
Experimental Workflow
The following diagram illustrates the key steps in the quantification of this compound from plasma samples.
Caption: Experimental workflow for this compound quantification.
Biosynthesis and Signaling Pathway of this compound
This diagram outlines the biosynthesis of this compound and its known signaling interactions.
Caption: Biosynthesis and signaling of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C20H41NO4S | CID 168274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acyl Taurines and Acylcarnitines Cause an Imbalance in Insulin Synthesis and Secretion Provoking β Cell Dysfunction in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for N-Stearoyltaurine (HMDB0240595) [hmdb.ca]
- 6. Identification of bile acid-CoA:amino acid N-acyltransferase as the hepatic N-acyl taurine synthase for polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Taurine is an amazing molecule in controlling metabolic syndrome [endocrinology-journal.ru]
Application Notes and Protocols for N-Stearoyl Taurine as a Selective TRPV1 Channel Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Stearoyl Taurine (B1682933) is a member of the N-acyl taurine (NAT) class of endogenous lipid molecules. Emerging evidence suggests that NATs, including N-Stearoyl Taurine, function as agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3] The TRPV1 channel, a non-selective cation channel, is a well-established integrator of noxious thermal and chemical stimuli, playing a crucial role in pain perception and neurogenic inflammation.[4][5] The activation of TRPV1 by endogenous and exogenous agonists leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of sensory neurons. This document provides detailed application notes and experimental protocols for utilizing this compound as a selective TRPV1 channel agonist in research and drug development settings. While specific quantitative data for this compound is limited, data from the closely related N-arachidonoyl taurine (NAT) provides a strong basis for its use as a TRPV1 agonist.
Data Presentation
| Compound | Target | Assay Type | EC50 | Efficacy | Reference |
| N-Arachidonoyl Taurine (NAT) | TRPV1 | Electrophysiology | 28 µM | Activator | |
| N-Arachidonoyl Taurine (NAT) | TRPV4 | Electrophysiology | 21 µM | Activator | |
| Capsaicin | TRPV1 | Calcium Imaging | ~0.44 µM | Full Agonist | |
| N-Arachidonoyl Dopamine (NADA) | TRPV1 | Functional Assays | Equi-potent to Capsaicin | Full Agonist | |
| Anandamide (AEA) | TRPV1 | Functional Assays | 5-10 fold lower potency than Capsaicin | Partial/Full Agonist |
Note: The EC50 value for N-Arachidonoyl Taurine suggests that this compound may have a similar potency. Researchers should perform dose-response studies to determine the precise EC50 for this compound in their specific experimental system.
Signaling Pathways and Experimental Workflows
TRPV1 Activation Signaling Pathway
Activation of the TRPV1 channel by an agonist like this compound initiates a cascade of intracellular events, primarily driven by the influx of calcium ions. This signaling pathway is crucial for the physiological and pathological roles of TRPV1.
TRPV1 channel activation by this compound.
Experimental Workflow for In Vitro Characterization
A typical workflow for characterizing the activity of this compound on TRPV1 channels in a laboratory setting involves a series of established in vitro assays.
References
- 1. Human Metabolome Database: Showing metabocard for N-Stearoyltaurine (HMDB0240595) [hmdb.ca]
- 2. caymanchem.com [caymanchem.com]
- 3. A FAAH-regulated class of N-acyl taurines that activates TRP ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPV1: A Potential Drug Target for Treating Various Diseases [mdpi.com]
- 5. Frontiers | Beyond Neuronal Heat Sensing: Diversity of TRPV1 Heat-Capsaicin Receptor-Channel Functions [frontiersin.org]
Application Notes and Protocols for Studying N-Stearoyl Taurine Effects in Primary Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Stearoyl Taurine (B1682933) is an endogenous N-acyl taurine (NAT), a class of bioactive lipids that are gaining recognition for their diverse physiological roles. As a conjugate of stearic acid and taurine, this lipid molecule has been implicated in various cellular processes, including the modulation of ion channels and signaling pathways. Structurally, N-Stearoyl Taurine is a fatty acid-taurine conjugate.[1] This document provides detailed protocols for studying the effects of this compound in primary cell culture, with a focus on its known interactions with the transient receptor potential vanilloid 1 (TRPV1) channel and its potential influence on downstream signaling cascades.
N-acyl taurines, including this compound, are regulated by the fatty acid amide hydrolase (FAAH), an enzyme that catabolizes these bioactive lipids.[2] Inhibition of FAAH leads to an accumulation of NATs, suggesting that this is a key mechanism for controlling their signaling activity.[2] One of the primary targets of NATs are members of the transient receptor potential (TRP) family of calcium channels, particularly TRPV1.[2][3] Activation of these channels by this compound can lead to an influx of calcium ions, a critical event in numerous cellular signaling pathways.
These application notes will provide methodologies to investigate the functional consequences of this compound treatment in primary cells, including assays for cell viability, calcium signaling, and the analysis of key signaling proteins.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C20H41NO4S | [1][3] |
| Molecular Weight | 391.6 g/mol | [1][3] |
| CAS Number | 63155-80-6 | [3] |
| Solubility | DMF: 1.5 mg/ml, DMSO: 1.5 mg/ml | [3] |
| Appearance | Crystalline powder |
Table 2: Recommended Concentration Ranges for In Vitro Studies
| Assay | Cell Type | Concentration Range | Incubation Time | Reference |
| Calcium Imaging | Primary Neurons, Keratinocytes | 1 µM - 50 µM | Acute (minutes) | [2] |
| Cell Viability/Proliferation | Primary Keratinocytes, Fibroblasts | 1 µM - 40 µM | 24 - 72 hours | |
| Western Blot Analysis | Primary Keratinocytes, Neurons | 10 µM - 50 µM | 15 minutes - 24 hours | |
| Cytokine/Chemokine Release | Primary Macrophages, Keratinocytes | 1 µM - 20 µM | 6 - 24 hours |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture
Objective: To prepare a stock solution of this compound suitable for treating primary cells in culture.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block set to 37°C
Procedure:
-
Stock Solution Preparation:
-
Aseptically weigh out a desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock concentration of 10 mM. For example, to a tube containing 3.92 mg of this compound (MW: 391.6 g/mol ), add 1 mL of DMSO.
-
Gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
Protocol 2: Calcium Imaging of this compound-Induced TRPV1 Activation
Objective: To visualize and quantify changes in intracellular calcium concentration in primary cells following treatment with this compound, indicative of TRPV1 activation.
Materials:
-
Primary cells of interest (e.g., dorsal root ganglion neurons, keratinocytes)
-
Glass-bottom culture dishes or 96-well black, clear-bottom plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
This compound working solutions
-
Capsaicin (B1668287) (positive control)
-
TRPV1 antagonist (e.g., Capsazepine) (optional)
-
Fluorescence microscope with an appropriate filter set for Fluo-4 (excitation ~494 nm, emission ~516 nm) and a camera for time-lapse imaging.
Procedure:
-
Cell Seeding:
-
Seed primary cells onto glass-bottom dishes or plates and culture until they reach the desired confluency and are well-adhered.
-
-
Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution in HBSS. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification of the dye within the cells for 15-30 minutes at room temperature.
-
-
Calcium Imaging:
-
Place the dish or plate on the fluorescence microscope stage.
-
Acquire a baseline fluorescence signal for 1-2 minutes.
-
Gently add the this compound working solution to the cells while continuously recording the fluorescence intensity.
-
Record the fluorescence changes for at least 5-10 minutes post-treatment.
-
As a positive control, add a known TRPV1 agonist like capsaicin at the end of the experiment to confirm cell responsiveness.
-
(Optional) To confirm the involvement of TRPV1, pre-incubate a separate set of cells with a TRPV1 antagonist for 15-30 minutes before adding this compound.
-
-
Data Analysis:
-
Select regions of interest (ROIs) around individual cells to measure the average fluorescence intensity over time.
-
Normalize the fluorescence signal (F/F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence.
-
Plot the normalized fluorescence intensity over time to visualize the calcium transients.
-
Quantify parameters such as the peak amplitude, time to peak, and the area under the curve.
-
Protocol 3: Cell Viability and Proliferation Assay
Objective: To assess the effect of this compound on the viability and proliferation of primary cells.
Materials:
-
Primary cells of interest (e.g., human keratinocytes, fibroblasts)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
Resazurin-based cell viability reagent (e.g., alamarBlue) or MTT reagent
-
Plate reader capable of measuring absorbance or fluorescence.
Procedure:
-
Cell Seeding:
-
Seed primary cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well).
-
Allow the cells to adhere and stabilize overnight.
-
-
Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate the cells for 24, 48, and 72 hours.
-
-
Viability/Proliferation Assessment (Resazurin Assay):
-
At each time point, add the resazurin (B115843) reagent to each well according to the manufacturer's instructions (typically 10% of the culture volume).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence/absorbance from a no-cell control.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the concentration of this compound to determine any dose-dependent effects.
-
Protocol 4: Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on the phosphorylation and expression of key proteins in relevant signaling pathways (e.g., EGFR, Akt, PPARα).
Materials:
-
Primary cells of interest
-
6-well or 12-well cell culture plates
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-PPARα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment:
-
Seed primary cells in 6-well or 12-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if necessary to reduce baseline signaling.
-
Treat the cells with this compound or vehicle control for the desired time points (e.g., 15 min, 30 min, 1 hr, 24 hr).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and prepare them for SDS-PAGE.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest to a loading control (e.g., β-actin). For phosphorylated proteins, normalize to the total protein levels.
-
Mandatory Visualization
Caption: Experimental workflow for studying this compound effects.
Caption: this compound signaling via TRPV1 and EGFR.
Caption: this compound signaling via PPARα.
References
N-Stearoyl Taurine: A Potential Therapeutic Agent in Metabolic Disease Animal Models
Application Notes and Protocols for Researchers
For Immediate Release
Recent advancements in lipidomics have identified N-acyl taurines (NATs), a class of endogenous signaling lipids, as key regulators of metabolic homeostasis. Among these, N-Stearoyl Taurine (B1682933) (NST) is emerging as a molecule of interest for its potential therapeutic applications in metabolic diseases such as type 2 diabetes and obesity. This document provides detailed application notes and experimental protocols for researchers and drug development professionals investigating the therapeutic utility of NST in animal models of metabolic disease. While specific data for N-Stearoyl Taurine is still emerging, the information presented here is based on studies of closely related N-acyl taurines, particularly N-oleoyl taurine (C18:1 NAT), and provides a strong foundation for future research.
Application Notes
This compound is an N-acyl amide consisting of stearic acid and a taurine head group.[1] Like other long-chain NATs, it is believed to be regulated by the fatty acid amide hydrolase (FAAH).[2][3] Inhibition of FAAH leads to an accumulation of NATs, which has been associated with improvements in glucose metabolism.[4][5]
The therapeutic potential of NST and other NATs in metabolic diseases is attributed to their pleiotropic effects, including:
-
Improved Glucose Homeostasis: N-acyl taurines have been shown to improve glucose tolerance and enhance insulin (B600854) sensitivity in animal models of diet-induced obesity.
-
Stimulation of Incretin Secretion: A key mechanism of action for some NATs is the stimulation of glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells. This effect is often mediated through the G-protein coupled receptor GPR119.
-
Regulation of Food Intake: Certain N-acyl taurines have demonstrated the ability to reduce food intake, suggesting a role in appetite regulation.
-
Activation of TRP Channels: N-acyl taurines can activate transient receptor potential (TRP) channels, such as TRPV1, which are involved in various physiological processes including metabolism and adipogenesis.
Quantitative Data Summary
The following table summarizes the quantitative effects of N-oleoyl taurine (C18:1 NAT), a close structural analog of this compound, in mouse models of metabolic disease. These data provide a benchmark for expected outcomes in similar studies with NST.
| Parameter | Animal Model | Treatment Details | Key Findings | Reference |
| Glucose Tolerance | High-fat, high-sucrose diet-fed mice | 10 mg/kg C18:1 NAT (i.v.) | Significant improvement in glucose clearance during a glucose tolerance test. | |
| GLP-1 Secretion | High-fat, high-sucrose diet-fed mice | 10 mg/kg C18:1 NAT (i.v.) | Trend towards increased plasma GLP-1 levels. | |
| Food Intake | C57BL/6N male mice | 10 mg/kg C18:1 NAT (daily) | 17% decrease in food intake compared to control. | |
| Insulin Secretion | Isolated human and mouse pancreatic islets | 10 µM C18:1 NAT | No direct alteration of insulin secretion. | |
| Glucagon (B607659) Secretion | Isolated human pancreatic islets | 10 µM C18:1 NAT | 23% increase in glucagon secretion. |
Signaling Pathways and Experimental Workflow
To aid in experimental design and data interpretation, the following diagrams illustrate the key signaling pathways implicated in the action of N-acyl taurines and a general experimental workflow for their in vivo evaluation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the therapeutic efficacy of this compound in a mouse model of diet-induced obesity.
Protocol 1: Induction of Diet-Induced Obesity in Mice
-
Animal Model: Male C57BL/6J mice, 6 weeks of age.
-
Housing: House mice in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet:
-
Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).
-
Obese Group: Feed a high-fat diet (HFD) (e.g., 45-60% kcal from fat) ad libitum.
-
-
Duration: Maintain mice on their respective diets for 8-12 weeks to induce a robust obese and insulin-resistant phenotype.
-
Monitoring: Monitor body weight and food intake weekly.
Protocol 2: this compound Administration
-
Preparation of NST Solution:
-
Dissolve this compound in a suitable vehicle. For oral gavage, a suspension in 0.5% methylcellulose (B11928114) or a solution in a vehicle containing a small percentage of Tween 80 or DMSO can be used. For intraperitoneal (i.p.) or intravenous (i.v.) injection, ensure the compound is in a sterile, injectable solution.
-
-
Dosage: Based on studies with similar compounds, a starting dose of 10-50 mg/kg body weight can be used. Dose-response studies are recommended.
-
Administration Route:
-
Oral Gavage: Administer the NST solution directly into the stomach using a proper-sized gavage needle. This route mimics oral drug administration.
-
Intraperitoneal (i.p.) Injection: Inject the sterile NST solution into the peritoneal cavity.
-
-
Frequency: Administer NST daily or as determined by pharmacokinetic studies.
-
Control Groups:
-
Vehicle Control: Administer the vehicle solution to a group of HFD-fed mice.
-
Diet Control: A group of mice on the standard chow diet should also receive the vehicle.
-
Protocol 3: Glucose Tolerance Test (GTT)
-
Fasting: Fast mice for 6 hours prior to the test.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.
-
Glucose Challenge: Administer a 2 g/kg body weight solution of D-glucose via oral gavage or i.p. injection.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose clearance.
Protocol 4: Hormone and Metabolite Analysis
-
Blood Collection: Collect blood samples at specified time points (e.g., baseline, and at the end of the treatment period). For plasma, collect blood in EDTA-coated tubes and centrifuge at 2000 x g for 15 minutes at 4°C.
-
Hormone Measurement:
-
Insulin and GLP-1: Use commercially available ELISA kits to measure plasma insulin and active GLP-1 levels according to the manufacturer's instructions.
-
-
Lipid Profile:
-
Triglycerides and Cholesterol: Use enzymatic colorimetric assay kits to determine plasma levels of triglycerides and total cholesterol.
-
These notes and protocols provide a comprehensive framework for investigating the therapeutic potential of this compound in animal models of metabolic disease. As research in this area progresses, it is anticipated that the specific mechanisms and full therapeutic scope of NST will be further elucidated.
References
- 1. researchgate.net [researchgate.net]
- 2. A FAAH-regulated class of N-acyl taurines that activates TRP ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Delivery of N-Stearoyl Taurine in Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential in vivo delivery methods for N-Stearoyl Taurine (B1682933) in rodent models, based on established protocols for related compounds such as taurine and other N-acyl taurines (NATs). Due to a lack of extensive literature detailing the specific administration of N-Stearoyl Taurine, the following protocols are extrapolated from existing research on similar molecules.
Introduction to this compound
This compound is an endogenous N-acyl amide, a class of lipid signaling molecules. It is a conjugate of stearic acid and taurine and has been identified as a metabolite in mice.[1] N-acyl taurines, as a group, are recognized for their role in various physiological processes, and their degradation is primarily mediated by the enzyme fatty acid amide hydrolase (FAAH).[2] The administration of certain N-acyl amino acids in mice has been shown to increase energy expenditure, leading to weight loss and improved glucose homeostasis.[2]
Data Summary: Quantitative Parameters for N-Acyl Taurine Administration
While specific pharmacokinetic data for this compound is limited in publicly available literature, studies on structurally similar N-acyl taurines provide valuable insights. The following table summarizes key quantitative data from a study on N-oleoyl taurine (C18:1 NAT) in mice, which can serve as a starting point for designing experiments with this compound.
| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| N-oleoyl taurine (C18:1 NAT) | High-Fat/High-Sucrose Diet-Fed Mice | 10 mg/kg (single dose) | Not explicitly stated, MeSH terms suggest Intravenous | Improved glucose tolerance; Increased plasma GLP-1, insulin, and glucagon | [3][4] |
Experimental Protocols
The following are detailed, generalized protocols for common in vivo administration routes in rodents. These should be adapted and optimized for this compound based on its specific physicochemical properties (e.g., solubility) and the experimental objectives.
Oral Gavage
Oral gavage ensures precise dosage directly into the stomach and is a common method for administering compounds in rodent studies.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, sesame oil, or a suspension in 0.5% methylcellulose)
-
Gavage needles (18-20 gauge, 1.5-2 inches with a ball tip for mice; 16-18 gauge for rats)
-
Syringes (appropriately sized for the dosing volume)
-
Animal scale
Protocol:
-
Preparation of Dosing Solution:
-
Due to the lipophilic nature of the stearoyl group, this compound will likely require a lipid-based vehicle or suspension.
-
Accurately weigh the required amount of this compound.
-
If using an oil vehicle, gently warm the oil to aid dissolution. Mix thoroughly until a homogenous solution or a stable suspension is formed.
-
If using an aqueous suspension, mix this compound with the 0.5% methylcellulose (B11928114) solution and vortex or sonicate to ensure uniform suspension.
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the correct dosing volume.
-
Gently restrain the mouse or rat. For mice, this can be done by scruffing the neck and back to immobilize the head and body.
-
Insert the gavage needle into the esophagus, passing it gently towards the stomach.
-
Slowly administer the prepared dose.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Experimental Workflow for Oral Gavage:
Caption: Workflow for Oral Gavage Administration of this compound.
Intraperitoneal (IP) Injection
IP injection allows for rapid absorption of a substance into the peritoneal cavity.
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline with a solubilizing agent like Tween 80 or DMSO, followed by dilution)
-
Sterile syringes and needles (25-27 gauge for mice; 23-25 gauge for rats)
-
Animal scale
Protocol:
-
Preparation of Dosing Solution:
-
Prepare a sterile, injectable solution or suspension of this compound. The final concentration of any solubilizing agents like DMSO should be minimized to avoid toxicity.
-
Warm the substance to room or body temperature.
-
-
Animal Handling and Dosing:
-
Weigh the animal to calculate the injection volume. The recommended maximum volume for IP injection in mice is < 10 ml/kg.
-
Restrain the animal in a supine position with the head tilted slightly down.
-
Insert the needle into the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Aspirate briefly to ensure no fluid or blood is drawn, indicating correct placement in the peritoneal cavity.
-
Inject the solution slowly.
-
Monitor the animal post-injection.
-
Experimental Workflow for Intraperitoneal Injection:
Caption: Workflow for Intraperitoneal Injection of this compound.
Dietary Supplementation
This method is suitable for chronic administration and mimics a more natural route of intake.
Materials:
-
This compound
-
Powdered rodent chow
-
Mixer (e.g., a V-blender or planetary mixer)
-
Pellet maker (optional)
Protocol:
-
Diet Preparation:
-
Calculate the amount of this compound needed based on the desired daily dose and the average daily food consumption of the rodents.
-
Thoroughly mix the powdered this compound with the powdered chow to ensure a homogenous distribution.
-
If desired, the mixed chow can be re-pelleted.
-
Store the prepared diet in a cool, dark, and dry place.
-
-
Administration:
-
Provide the supplemented diet ad libitum.
-
Monitor food intake and body weight regularly to adjust the concentration of this compound in the diet if necessary to maintain the target dosage.
-
Studies on taurine supplementation in drinking water have used concentrations of 2% (w/v) and 25 g/L. A study on N-Methyltaurine used 0.5% in drinking water. These can serve as a reference for dosing calculations.
-
Potential Signaling Pathways
N-acyl taurines have been shown to interact with various signaling pathways. For instance, N-oleoyl taurine acts as an agonist for GPR119, leading to increased GLP-1 secretion. The diagram below illustrates this potential pathway.
Caption: Potential Signaling Pathway for N-Acyl Taurines via GPR119.
Disclaimer: These protocols are intended as a guide. Researchers should conduct pilot studies to determine the optimal vehicle, dosage, and administration route for this compound for their specific research questions. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
References
- 1. This compound | C20H41NO4S | CID 168274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Acylamides - Wikipedia [en.wikipedia.org]
- 3. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Profiling N-acyl Taurines in Tissue Samples: A Comprehensive Lipidomics Workflow
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl taurines (NATs) are a class of endogenous lipid signaling molecules that are gaining significant attention for their roles in various physiological processes, including the regulation of glucose homeostasis, inflammation, and pain perception.[1][2] Structurally, NATs consist of a fatty acid linked to a taurine (B1682933) molecule via an amide bond. The diversity of the fatty acid chain contributes to the wide range of biological activities exhibited by these compounds. Given their therapeutic potential, robust and reliable methods for the quantification of NATs in biological matrices are crucial for advancing research and drug development in this area.
This application note provides a detailed lipidomics workflow for the profiling and quantification of N-acyl taurines in tissue samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The described protocols cover every step from sample preparation and lipid extraction to instrumental analysis and data processing, ensuring high sensitivity, specificity, and reproducibility.
Experimental Workflow Overview
The overall workflow for the analysis of N-acyl taurines from tissue samples is depicted below. The process begins with rapid tissue harvesting and homogenization, followed by a robust lipid extraction procedure. The extracted lipids are then separated and quantified using a validated UPLC-MS/MS method.
Experimental Protocols
Materials and Reagents
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Isopropanol (HPLC grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
N-acyl taurine standards (e.g., N-palmitoyl taurine, N-oleoyl taurine, N-arachidonoyl taurine)
-
Deuterated N-acyl taurine internal standard (e.g., d4-N-arachidonoyl taurine)
-
Liquid nitrogen
-
Homogenizer (e.g., bead beater or mortar and pestle)
-
Centrifuge
-
Nitrogen evaporator
-
UPLC-MS/MS system
Sample Preparation and Homogenization
-
Excise tissue samples and immediately flash-freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until processing.
-
Weigh the frozen tissue (typically 20-50 mg).
-
Pulverize the frozen tissue to a fine powder using a liquid nitrogen-cooled mortar and pestle or a cryogenic homogenizer.
Lipid Extraction (Folch Method)
-
To the powdered tissue in a glass tube, add 2:1 (v/v) chloroform:methanol at a ratio of 20:1 solvent volume to tissue weight (e.g., 1 mL for 50 mg of tissue).
-
Add a known amount of deuterated internal standard (e.g., d4-C20:4 NAT) to each sample for accurate quantification.
-
Homogenize the sample thoroughly using a bead beater or sonicator.
-
Agitate the mixture for 15-20 minutes at room temperature.
-
Add LC-MS grade water to achieve a final chloroform:methanol:water ratio of 8:4:3 (v/v/v).
-
Vortex the mixture vigorously and centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL) for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
The separation and detection of N-acyl taurines are performed using a UPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Isopropanol (1:1, v/v) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 1-45% B (0-1 min), 45-56% B (1-5 min), 56-70% B (5-11 min), 70-100% B (11-22 min) |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 320°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
Table 3: Example MRM Transitions for select N-acyl Taurines
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| N-palmitoyl taurine (C16:0) | 362.2 | 80.0, 107.0 |
| N-oleoyl taurine (C18:1) | 388.3 | 80.0, 107.0 |
| N-arachidonoyl taurine (C20:4) | 410.3 | 80.0, 107.0 |
| d4-N-arachidonoyl taurine (IS) | 414.3 | 80.0, 107.0 |
Data Presentation and Method Validation
A validated UPLC-MS/MS quantitative method is essential for reliable results.[3] The method should be evaluated for linearity, sensitivity (LOD and LOQ), recovery, and precision.[3]
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.3-0.4 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Mean Recovery | 70.1% - 94.4%[4] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
Biological Significance and Signaling Pathways
N-acyl taurines are involved in a variety of signaling pathways. Their synthesis is catalyzed by enzymes such as N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) and bile acid-CoA:amino acid N-acyltransferase (BAAT), while their degradation is primarily mediated by fatty acid amide hydrolase (FAAH).
N-acyl Taurine Metabolism
Signaling through GPR119 and TRPV1
NATs have been shown to act as signaling molecules through various receptors. For instance, N-oleoyl taurine can activate G protein-coupled receptor 119 (GPR119), leading to the secretion of glucagon-like peptide-1 (GLP-1), which plays a key role in glucose homeostasis. Additionally, certain NATs can activate transient receptor potential (TRP) channels, such as TRPV1, which are involved in pain and inflammation.
Conclusion
This application note provides a comprehensive and detailed workflow for the quantitative analysis of N-acyl taurines in tissue samples. The protocols outlined herein, from sample preparation to UPLC-MS/MS analysis, are designed to deliver high-quality, reproducible data. The inclusion of information on the biological significance and signaling pathways of NATs offers a broader context for the interpretation of experimental results. This workflow is a valuable tool for researchers in academia and the pharmaceutical industry who are investigating the roles of these important lipid mediators in health and disease.
References
- 1. A FAAH-regulated class of N-acyl taurines that activates TRP ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a high-performance liquid chromatography-mass spectrometry assay for methylxanthines and taurine in dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis and Application of [1-¹⁴C]N-Stearoyl Taurine for Cellular Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl taurines (NATs) are a class of endogenous lipid signaling molecules involved in various physiological processes. N-Stearoyl Taurine (B1682933), a prominent member of this class, has been identified in several tissues and is implicated in neuromodulatory and metabolic signaling pathways.[1] Its metabolism is primarily regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH).[2] To elucidate the precise biological roles, metabolic fate, and cellular uptake of N-Stearoyl Taurine, tracer studies using a radiolabeled version are indispensable. This document provides a detailed protocol for the synthesis, purification, and application of [1-¹⁴C]this compound for in vitro tracer studies. The carbon-14 (B1195169) isotope is incorporated at the carboxyl carbon of the stearoyl moiety, allowing for sensitive detection and quantification in biological samples.
Synthesis of [1-¹⁴C]this compound
The synthesis is a two-step process starting from commercially available [1-¹⁴C]stearic acid. The first step involves the conversion of the radiolabeled carboxylic acid to its more reactive acyl chloride, followed by an amide coupling reaction with taurine.
Materials and Reagents
-
[1-¹⁴C]Stearic Acid (Specific Activity: 50-60 mCi/mmol)
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Taurine
-
Sodium hydroxide (B78521) (NaOH)
-
Tetrahydrofuran (THF)
-
Distilled water
-
Ethyl acetate (B1210297)
-
Hexane
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (Silica Gel 60 F254)
-
All solvents should be of HPLC or analytical grade.
Experimental Protocol
Step 1: Synthesis of [1-¹⁴C]Stearoyl Chloride
-
In a dry 10 mL round-bottom flask under an inert nitrogen atmosphere, dissolve [1-¹⁴C]stearic acid (e.g., 5 mCi, ~0.09 mmol) in 2 mL of anhydrous DCM.
-
Add a catalytic drop of anhydrous DMF to the solution.
-
Slowly add oxalyl chloride (e.g., 0.18 mmol, 2 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (CO₂ and CO).
-
After completion, remove the solvent and excess oxalyl chloride under reduced pressure (in a well-ventilated fume hood due to the toxicity of oxalyl chloride) to yield the crude [1-¹⁴C]stearoyl chloride as an oily residue. This intermediate is moisture-sensitive and should be used immediately in the next step without further purification.
Step 2: Amide Coupling with Taurine
-
In a separate 25 mL round-bottom flask, prepare a solution of taurine (e.g., 0.27 mmol, 3 equivalents) and sodium hydroxide (e.g., 0.27 mmol, 3 equivalents) in a 1:1 mixture of THF and water (4 mL).
-
Cool the taurine solution to 0°C in an ice bath.
-
Dissolve the crude [1-¹⁴C]stearoyl chloride from Step 1 in 2 mL of anhydrous THF.
-
Add the [1-¹⁴C]stearoyl chloride solution dropwise to the cold, stirred taurine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC using a mobile phase of chloroform:methanol:acetic acid (e.g., 85:15:1, v/v/v). The product spot should be visualized by UV light (if a UV-active moiety is present) and autoradiography.
Work-up and Purification
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous phase three times with ethyl acetate (15 mL each).
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude [1-¹⁴C]this compound.
-
The crude product is then purified by High-Performance Liquid Chromatography (HPLC).
HPLC Purification of [1-¹⁴C]this compound
HPLC System and Conditions
-
HPLC System: A preparative HPLC system equipped with a UV detector and an in-line radioactivity detector.
-
Column: Reversed-phase C18 column (e.g., 10 µm particle size, 250 x 10 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 60% B to 100% B over 30 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: UV at 210 nm and radioactivity detector.
Protocol
-
Dissolve the crude product in a minimal amount of the initial mobile phase mixture.
-
Inject the solution onto the preparative HPLC column.
-
Collect fractions corresponding to the major radioactive peak that co-elutes with a non-radiolabeled this compound standard.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Re-dissolve the final product in a suitable solvent (e.g., ethanol (B145695) or DMSO) for storage and future use.
Quality Control
-
Radiochemical Purity: Determined by analytical HPLC using the same system as purification but with an analytical C18 column and a suitable gradient. The purity should be ≥98%.[3][4]
-
Specific Activity: Calculated by measuring the total radioactivity (e.g., using a liquid scintillation counter) and the total mass of the purified product (quantified via the UV peak on HPLC against a standard curve).
Synthesis and Purification Workflow
References
Troubleshooting & Optimization
Solubility issues of N-Stearoyl Taurine in physiological buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of N-Stearoyl Taurine (B1682933) in physiological buffers. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is N-Stearoyl Taurine and why is its solubility in physiological buffers a concern?
This compound is a lipoamino acid, a molecule combining the fatty acid stearic acid and the amino acid taurine. Its structure gives it amphiphilic properties, meaning it has both a hydrophobic (water-repelling) stearoyl tail and a hydrophilic (water-attracting) taurine headgroup. This dual nature can make it challenging to dissolve in aqueous solutions like physiological buffers, which is crucial for its use in many biological and pharmaceutical research applications.
Q2: What is the expected solubility of this compound in aqueous and organic solvents?
This compound is practically insoluble in water.[1] Its solubility in common physiological buffers is expected to be low. For comparison, related N-acyl taurines show limited aqueous solubility:
-
N-Arachidonoyl Taurine: Approximately 1.5 mg/mL in PBS (pH 7.2).[2]
-
N-Acetyl Taurine: Approximately 5 mg/mL in PBS (pH 7.2).[1]
This compound is more soluble in organic solvents.
| Solvent | Approximate Solubility |
| Dimethyl Sulfoxide (DMSO) | 1.5 mg/mL[3] |
| Dimethylformamide (DMF) | 1.5 mg/mL[3] |
Q3: How does pH influence the solubility of this compound?
The solubility of this compound can be influenced by pH. The taurine headgroup contains a sulfonic acid moiety, which is strongly acidic and remains ionized over a wide pH range. However, the overall charge of the molecule and its tendency to form micelles can be affected by pH, which in turn influences its solubility. For similar long-chain amphiphiles, an increase in pH can alter the critical micelle concentration (CMC) and the phase transition temperature, which are related to solubility.
Q4: What is the Critical Micelle Concentration (CMC) and why is it important for this compound?
The Critical Micelle Concentration (CMC) is the concentration at which individual surfactant molecules, like this compound, begin to form aggregates called micelles. Below the CMC, the molecules exist primarily as monomers. Above the CMC, both monomers and micelles are present. The formation of micelles can significantly increase the apparent solubility of the compound. The CMC of N-acyl amino acid salts can range from 1.75 mM to 6.00 mM depending on the amino acid headgroup.
Troubleshooting Guide
Issue 1: this compound is not dissolving in my physiological buffer.
Possible Causes:
-
Low intrinsic aqueous solubility: this compound has very low water solubility.
-
Incorrect solvent: Attempting to dissolve it directly in an aqueous buffer.
-
Insufficient mixing or sonication: The compound may require significant energy to disperse and dissolve.
-
Low temperature: Solubility of many compounds, especially those that form micelles, is temperature-dependent.
Solutions:
-
Use a co-solvent: First, dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or ethanol (B145695). Then, add this stock solution dropwise to your pre-warmed physiological buffer while vortexing. Ensure the final concentration of the organic solvent is low enough to not affect your experiment.
-
Heating: Gently warm the buffer (e.g., to 37°C or slightly higher) before and during the addition of the this compound stock solution. Be cautious not to degrade the compound with excessive heat.
-
Sonication: Use a bath sonicator or a probe sonicator to aid in the dispersion and dissolution of the compound in the buffer.
-
pH adjustment: Depending on the specific buffer and experimental conditions, a slight adjustment of the pH might improve solubility.
Issue 2: My this compound solution is cloudy or forms a precipitate over time.
Possible Causes:
-
Concentration is above the solubility limit: The concentration of this compound in the final buffer may be too high.
-
Temperature changes: A decrease in temperature can cause the compound to precipitate out of solution.
-
Buffer incompatibility: Components of the buffer may be interacting with the this compound.
-
Instability of the aqueous solution: Aqueous solutions of some N-acyl taurines are not recommended for storage for more than a day.
Solutions:
-
Prepare fresh solutions: Always prepare your this compound solutions fresh before each experiment.
-
Maintain temperature: Keep the solution at a constant, appropriate temperature (e.g., 37°C in a water bath) to prevent precipitation.
-
Filter the solution: If a fine precipitate is present, you may be able to remove it by filtering the solution through a 0.22 µm filter. However, be aware that this may also remove some of the dissolved compound if it is in micellar form.
-
Reduce the final concentration: Try preparing a more dilute solution.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound using a Co-Solvent
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Dissolve the this compound in a minimal volume of DMSO or ethanol to create a concentrated stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.
-
Buffer Preparation: Prepare the desired physiological buffer (e.g., PBS, pH 7.4) and warm it to 37°C.
-
Dilution: While vigorously vortexing the warm buffer, add the this compound stock solution dropwise to achieve the final desired concentration.
-
Sonication (Optional): If the solution appears cloudy, sonicate it in a bath sonicator for 5-10 minutes, or until the solution clears.
-
Use Immediately: Use the freshly prepared solution for your experiment. Do not store for extended periods.
Protocol 2: Determination of Apparent Solubility in Physiological Buffer
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing your physiological buffer at different pH values (e.g., 6.5, 7.4, 8.0).
-
Equilibration: Tightly seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the undissolved this compound.
-
Sample Collection: Carefully collect the supernatant without disturbing the pellet.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-MS or a specific colorimetric assay if available.
Visualizations
References
Stability of N-Stearoyl Taurine in different solvent systems for long-term storage
This technical support center provides guidance on the stability and long-term storage of N-Stearoyl Taurine in various solvent systems. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound is stable for at least two years when stored at -20°C.[1] To maintain its integrity, it is crucial to prevent repeated freeze-thaw cycles and exposure to moisture.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to dissolve this compound in a suitable organic solvent. Methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly used solvents.[1] For biological experiments, ensure that the final concentration of the organic solvent is low enough to not affect the experimental system.
Q3: Can I store this compound in aqueous solutions?
A3: No, long-term storage of this compound in aqueous solutions or buffers is not recommended. Similar N-acyl taurines have shown instability in aqueous solutions, with advice against storing them for more than one day.[2][3] The amide bond in this compound is susceptible to hydrolysis in aqueous environments.
Q4: What are the signs of this compound degradation?
A4: Degradation of this compound, primarily through hydrolysis, would yield stearic acid and taurine. This can be analytically detected by techniques such as HPLC or LC-MS/MS, where new peaks corresponding to the degradation products would appear over time, with a concurrent decrease in the peak area of the parent this compound.
Q5: How does the choice of solvent impact the stability of this compound?
A5: Aprotic solvents such as DMSO and DMF are generally preferred for long-term storage of compounds with hydrolytically sensitive functional groups like amides. Protic solvents, such as methanol and ethanol, can participate in solvolysis reactions, although this is generally slower than hydrolysis. For this compound, while methanol is used for short-term applications like preparing analytical standards, aprotic solvents are a more conservative choice for long-term storage.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid material. If storing solutions, use an aprotic solvent (e.g., DMSO, DMF), aliquot into single-use vials, and store at -80°C under an inert atmosphere (e.g., argon or nitrogen). |
| Precipitate forms in the stock solution upon storage at low temperatures. | The solubility limit of this compound has been exceeded at the storage temperature. | Gently warm the solution to room temperature and vortex to redissolve the precipitate before use. If the precipitate does not redissolve, the solution may be supersaturated and should be remade at a lower concentration. |
| Loss of biological activity of the compound. | The amide bond has been hydrolyzed, rendering the molecule inactive for its intended purpose. | Confirm the integrity of the stock solution using an analytical method like LC-MS. Always use freshly prepared or properly stored stock solutions for experiments. Avoid aqueous storage. |
Data Summary
Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| This compound | Methanol | Solution is available | |
| This compound | DMF | ~1.5 mg/mL | |
| This compound | DMSO | ~1.5 mg/mL | |
| N-acetyl Taurine | DMSO | ~15 mg/mL | |
| N-acetyl Taurine | DMF | ~10 mg/mL | |
| N-acetyl Taurine | PBS (pH 7.2) | ~5 mg/mL | |
| N-arachidonoyl taurine | Ethanol | Solution is available | |
| N-arachidonoyl taurine | DMSO | ~20 mg/mL | |
| N-arachidonoyl taurine | DMF | ~10 mg/mL | |
| N-arachidonoyl taurine | PBS (pH 7.2) | ~1.5 mg/mL |
Recommended Long-Term Storage Conditions for this compound Solutions
| Solvent System | Temperature | Atmosphere | Recommended Duration | Rationale |
| DMSO, DMF | -80°C | Inert Gas (Argon/Nitrogen) | Months to a year | Aprotic solvents minimize solvolysis. Low temperature and inert atmosphere reduce the rate of all potential degradation reactions. |
| Methanol, Ethanol | -80°C | Inert Gas (Argon/Nitrogen) | Weeks to months | Protic solvents may lead to slow solvolysis of the amide bond. Use for shorter durations than aprotic solvents. |
| Aqueous Buffers | Not Recommended | N/A | < 24 hours | High risk of amide bond hydrolysis, leading to rapid degradation of the compound. |
Experimental Protocols
Protocol for Assessing the Long-Term Stability of this compound
Objective: To determine the degradation rate of this compound in a specific solvent system over time at a defined storage temperature.
Materials:
-
This compound (solid, high purity)
-
Solvent of choice (e.g., DMSO, Methanol)
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber glass vials with Teflon-lined caps
-
Inert gas (Argon or Nitrogen)
-
Temperature-controlled storage unit (e.g., -20°C freezer)
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of solid this compound.
-
Dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).
-
Ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple amber glass vials, each containing enough volume for a single time point analysis.
-
Flush the headspace of each vial with an inert gas before sealing.
-
Place the vials in the designated temperature-controlled storage unit.
-
-
Time Point Analysis:
-
Define the time points for analysis (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months, 6 months).
-
At each time point, remove one vial from storage.
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the sample using a validated HPLC or LC-MS/MS method to quantify the concentration of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T=0.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Hydrolysis of the amide bond in this compound.
Caption: Decision tree for selecting a storage solvent.
References
Technical Support Center: N-Stearoyl Taurine In Vivo Efficacy Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Stearoyl Taurine (B1682933) (NST) and other N-acyl taurines (NATs) in in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for N-Stearoyl Taurine and other N-acyl taurines in vivo?
A1: this compound belongs to the N-acyl taurine (NAT) class of endogenous lipid messengers. The in vivo levels of NATs are primarily regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for their degradation.[1][2][3] Inhibition of FAAH leads to an accumulation of NATs, which then exert their biological effects. One of the key mechanisms of action for some NATs is the activation of Transient Receptor Potential (TRP) ion channels.[2] For instance, certain NATs have been shown to activate TRPV1 and TRPV4.[2] Additionally, N-oleoyl taurine, another prominent NAT, has been demonstrated to improve glucose homeostasis by stimulating GPR119, leading to increased GLP-1 secretion.[1][4]
Q2: I cannot find a standard in vivo dosage for this compound. What concentration should I start with?
For researchers wishing to study the effects of elevated NATs, a strategy is to use an FAAH inhibitor. For example, the FAAH inhibitor URB597 has been used topically in mice at concentrations ranging from 0.03% to 3% (wt/vol) to accelerate wound healing.[5] For systemic effects, FAAH inhibitors have been administered intraperitoneally (i.p.) in mice.[6]
As a starting point for direct administration of a specific NAT, one could refer to studies on similar molecules. For instance, N-oleoyl taurine has been shown to be effective in improving glucose tolerance in mice.[1][4] Researchers should perform dose-response studies to determine the optimal concentration for their specific animal model and biological question.
Q3: What are the potential biological effects of increasing this compound and other N-acyl taurines in vivo?
A3: Elevating the levels of N-acyl taurines, including this compound, has been associated with several potential therapeutic effects:
-
Improved Glucose Homeostasis: Studies have shown that increased levels of NATs can lead to heightened insulin (B600854) sensitivity and augmented secretion of the antidiabetic hormone GLP-1.[1][4]
-
Accelerated Wound Healing: Genetic or pharmacological inhibition of FAAH, which increases NAT levels, has been demonstrated to significantly accelerate the repair of skin wounds in mice.[5]
-
Metabolic Regulation: N-acyl amino acids, a related class of lipids, have been shown to increase energy expenditure, leading to weight loss and improved glucose homeostasis in mice.[3] While direct evidence for NST is pending, this suggests a potential role in metabolic regulation.
-
Activation of TRP Ion Channels: NATs can activate members of the TRP family of calcium channels, which are involved in various physiological processes.[2]
Troubleshooting Guides
Issue 1: No observable in vivo effect after administration of an FAAH inhibitor.
| Possible Cause | Troubleshooting Step |
| Insufficient Dosage or Ineffective Route of Administration | Verify the dosage and administration route based on literature for the specific FAAH inhibitor. Consider that the effective concentration can vary between different inhibitors and animal models. Perform a dose-response study to determine the optimal concentration. |
| Poor Bioavailability of the Inhibitor | Check the formulation of the FAAH inhibitor. Ensure it is properly solubilized for administration. For topical applications, consider using penetration enhancers if appropriate and validated for your model. |
| Rapid Metabolism of the Inhibitor | Investigate the pharmacokinetic profile of the chosen FAAH inhibitor. It may have a short half-life in your animal model, requiring more frequent administration. |
| Animal Model Specifics | The expression and activity of FAAH can vary between different species and strains of animals. Confirm that your chosen model expresses FAAH in the target tissue. |
| Endpoint Measurement Timing | The biological effects of elevated NATs may have a specific time course. Adjust the timing of your endpoint measurements relative to the administration of the FAAH inhibitor. |
Issue 2: Difficulty in achieving consistent results in wound healing studies.
| Possible Cause | Troubleshooting Step |
| Inconsistent Wound Creation | Standardize the wounding procedure to ensure uniform size and depth of the wounds across all animals. |
| Variable Application of Topical Formulation | Ensure a consistent amount and uniform spreading of the topical formulation (e.g., FAAH inhibitor) on the wound area. |
| Animal Grooming Behavior | Animals may lick or groom the wound area, removing the topical treatment. Consider using a protective dressing if it does not interfere with the healing process or the study endpoints. |
| Secondary Infections | Maintain sterile conditions during the wounding and treatment procedures to prevent infections that can confound the results. |
| Measurement Variability | Use standardized and blinded methods for measuring wound closure to minimize observer bias. Digital imaging and analysis software can improve consistency. |
Quantitative Data Summary
Table 1: Effects of Modulating N-acyl Taurine Levels In Vivo
| Compound/Method | Animal Model | Dosage/Concentration | Route of Administration | Observed Effect | Reference |
| FAAH Knockout (Genetic) | Mice | N/A | N/A | Accelerated skin wound healing | [5] |
| URB597 (FAAH Inhibitor) | Mice | 0.03% - 3% (wt/vol) | Topical | Dose-dependent acceleration of wound closure | [5] |
| FAAH-S268D engineered mouse model (selectively elevates NATs) | Mice | N/A | N/A | Heightened insulin sensitivity and GLP-1 secretion | [1][4] |
| N-oleoyl taurine (C18:1 NAT) | Mice | Not specified | Not specified | Decreased food intake, improved glucose tolerance, stimulated GLP-1 secretion | [1][4] |
Detailed Experimental Protocols
Protocol 1: In Vivo Wound Healing Model with Topical FAAH Inhibitor Application
This protocol is based on the methodology described in the study by PNAS on the role of endogenous N-acyl taurines in skin wound healing.[5]
-
Animal Model: Use adult male mice (e.g., C57BL/6).
-
Anesthesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane).
-
Wounding Procedure:
-
Shave the dorsal skin of the anesthetized mouse.
-
Create a full-thickness excisional wound using a sterile 4-mm biopsy punch.
-
-
Topical Treatment:
-
Prepare the FAAH inhibitor (e.g., URB597) in a suitable vehicle (e.g., propylene (B89431) glycol/ethanol/water mixture).
-
Apply a defined volume (e.g., 20 µL) of the inhibitor solution or vehicle control directly onto the wound bed daily.
-
-
Wound Closure Measurement:
-
Document the wound area at regular intervals (e.g., daily) using a digital camera with a ruler for scale.
-
Calculate the wound area using image analysis software.
-
-
Histological Analysis (Optional):
-
At the end of the experiment, euthanize the animals and collect the wound tissue.
-
Fix the tissue in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin) to assess re-epithelialization and tissue morphology.
-
Protocol 2: Assessment of Glucose Homeostasis in FAAH-deficient Mice
This protocol is adapted from the study by Grevengoed et al. on the role of N-acyl taurines in glucose homeostasis.[1][4]
-
Animal Model: Use FAAH knockout mice or the FAAH-S268D engineered mouse model and wild-type littermate controls.
-
Housing and Diet: House the animals under standard conditions with controlled light-dark cycles and provide ad libitum access to a standard chow diet.
-
Glucose Tolerance Test (GTT):
-
Fast the mice for a specified period (e.g., 6 hours).
-
Administer a bolus of glucose (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal injection.
-
Collect blood samples from the tail vein at baseline (0 min) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 min).
-
Measure blood glucose levels using a glucometer.
-
-
Insulin and GLP-1 Measurement:
-
Collect plasma from the blood samples.
-
Measure insulin and GLP-1 concentrations using commercially available ELISA kits.
-
-
Data Analysis:
-
Plot the blood glucose concentrations over time to generate a glucose tolerance curve.
-
Calculate the area under the curve (AUC) for glucose.
-
Compare the GTT results, insulin levels, and GLP-1 levels between the FAAH-deficient and wild-type mice.
-
Visualizations
Caption: Signaling pathway of N-acyl taurines.
Caption: Workflow for in vivo wound healing experiment.
Caption: Troubleshooting logic for in vivo experiments.
References
- 1. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A FAAH-regulated class of N-acyl taurines that activates TRP ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acylamides - Wikipedia [en.wikipedia.org]
- 4. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
Overcoming matrix effects in mass spectrometry quantification of N-Stearoyl Taurine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometry quantification of N-Stearoyl Taurine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A1: Matrix effects in liquid chromatography-mass spectrometry (LC-MS) are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[4][5] The matrix includes all components in the sample other than the analyte, such as salts, lipids, and proteins.[3][6] Failure to address matrix effects can compromise the reproducibility, linearity, selectivity, accuracy, and sensitivity of the analytical method.[1][2]
Q2: What are the most common sources of matrix effects in biological samples for this compound analysis?
A2: In biological matrices like plasma, serum, or tissue homogenates, the primary sources of matrix effects are phospholipids, salts, and endogenous metabolites that co-elute with this compound.[6] These components can compete with the analyte for ionization in the MS source, leading to signal suppression.[3] The complexity of the biological matrix directly impacts the severity of these effects.
Q3: How can I determine if my this compound quantification is affected by matrix effects?
A3: A common method to assess matrix effects is the post-extraction spike method.[6] This involves comparing the signal response of this compound in a neat solution to its response when spiked into a blank matrix extract (a sample processed without the analyte). A significant difference in signal intensity indicates the presence of matrix effects.[6] Another qualitative technique is the post-column infusion method, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][7]
Q4: What is the best strategy to compensate for matrix effects?
A4: The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) of this compound.[4][8] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[4] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be normalized, leading to accurate quantification.[6][9]
Troubleshooting Guide
This guide provides solutions to common issues encountered during the quantification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor reproducibility of this compound signal | Significant and variable matrix effects between samples. | 1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method to correct for variability.[4][8] 2. Optimize Sample Preparation: Employ more rigorous cleanup methods like solid-phase extraction (SPE) to remove interfering matrix components.[10][11] 3. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to account for consistent matrix effects.[2][3] |
| Low this compound signal intensity (Ion Suppression) | Co-elution of this compound with highly abundant matrix components (e.g., phospholipids). | 1. Improve Chromatographic Separation: Modify the LC gradient, change the column chemistry, or use a smaller particle size column to better separate this compound from interfering compounds.[3][11] 2. Optimize Sample Cleanup: Use techniques like protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the matrix.[10][11] 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering components, though this may compromise the limit of quantification.[10] |
| Inconsistent recovery of this compound | Inefficient extraction from the sample matrix. | 1. Optimize Extraction Solvent: Test different organic solvents and solvent mixtures (e.g., methanol (B129727), acetonitrile (B52724), isopropanol) to find the most efficient for extracting this compound. 2. Adjust pH: The extraction efficiency of this compound may be pH-dependent. Experiment with pH adjustments of the sample before extraction. 3. Evaluate Different Extraction Techniques: Compare protein precipitation, LLE, and SPE to determine which provides the highest and most consistent recovery.[10] |
| High background noise in the chromatogram | Inadequate sample cleanup or contamination of the LC-MS system. | 1. Incorporate a Divert Valve: Use a divert valve to direct the flow to waste during the initial and final parts of the chromatographic run when highly polar or non-polar interferences may elute, preventing them from entering the MS source.[1] 2. Thorough Sample Cleanup: Ensure the sample preparation method effectively removes salts and other sources of high background. 3. System Cleaning: Regularly clean the ion source and mass spectrometer to prevent buildup of contaminants. |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Extraction from Plasma
-
Sample Thawing: Thaw plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the stable isotope-labeled internal standard (e.g., N-Stearoyl-d5 Taurine) to each sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (or methanol) to each sample.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[12]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup
This protocol follows protein precipitation for a more thorough cleanup.
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the protein precipitation step (Protocol 1, step 7) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of an appropriate elution solvent (e.g., acetonitrile or an acidified organic solvent).
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in Protocol 1 (steps 8-9).
Visualizations
Caption: Workflow for this compound quantification.
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [ub-ir.bolton.ac.uk]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 12. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
Preventing non-specific binding of N-Stearoyl Taurine in cellular assays
Welcome to the technical support center for N-Stearoyl Taurine (B1682933) cellular assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to non-specific binding of N-Stearoyl Taurine in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a fatty acid-taurine conjugate, also known as an N-acyl taurine (NAT).[1][2] It consists of a long, hydrophobic stearoyl chain and a hydrophilic taurine head group, making it an amphiphilic molecule.[3] this compound is considered a type of endocannabinoid and has been identified as a lipid messenger that can activate transient receptor potential (TRP) calcium channels.[2][4] Due to its lipophilic nature, it can be challenging to work with in aqueous solutions and may exhibit non-specific binding in cellular assays.
Q2: What is non-specific binding and why is it a problem with this compound?
Non-specific binding is the attachment of a compound, like this compound, to unintended cellular components or assay materials, such as plasticware. This is often driven by hydrophobic interactions between the lipophilic stearoyl chain and other nonpolar surfaces. High non-specific binding can lead to several experimental issues, including:
-
High background signal: This can mask the specific signal from the intended target, reducing the assay's sensitivity and accuracy.
-
Depletion of the free compound: Non-specific binding can lower the effective concentration of this compound available to interact with its target.
-
False positives or negatives: Inaccurate data can arise from the compound interacting with off-target molecules or surfaces.
Q3: How can I improve the solubility of this compound in my cell culture medium?
This compound is practically insoluble in water. Stock solutions are typically prepared in organic solvents like methanol, ethanol, or DMSO. When diluting the stock solution into aqueous cell culture medium, it's crucial to do so carefully to avoid precipitation. For similar N-acyl taurines, it is recommended to dilute an ethanolic solution directly into the aqueous buffer. It is also advised not to store the aqueous solution for more than a day. To improve solubility and reduce aggregation, consider using a carrier protein like bovine serum albumin (BSA).
Troubleshooting Guide
This guide addresses common issues encountered during cellular assays with this compound.
Problem 1: High background signal in my assay.
| Potential Cause | Suggested Solution |
| Non-specific binding to plasticware (e.g., 96-well plates). | Pre-treat plates with a blocking agent. The combined use of a protein blocker (like 1% BSA) and a non-ionic detergent (e.g., 0.02% Tween-20) is often effective. Casein can also be a highly effective blocking agent. The choice of plastic can also influence binding, with some "high-binding" plates being more prone to non-specific interactions. |
| Excessive this compound concentration. | Titrate the concentration of this compound to find the lowest effective concentration that still produces a specific signal. Oversaturation can lead to increased non-specific binding. |
| Aggregation of this compound in the medium. | Prepare fresh dilutions of this compound for each experiment. Ensure thorough mixing when diluting the stock solution into the aqueous medium. The presence of serum in the media can help, but may also be a source of non-specific binding. |
| Insufficient washing steps. | Increase the number and/or duration of wash steps to more effectively remove unbound this compound. Adding a non-ionic detergent like Tween-20 to the wash buffer can improve the removal of non-specifically bound lipophilic molecules. |
Problem 2: Low or no specific signal.
| Potential Cause | Suggested Solution |
| Depletion of free this compound due to non-specific binding. | Implement the strategies from "Problem 1" to reduce non-specific binding, thereby increasing the available concentration of the compound for its intended target. |
| Degradation of this compound. | Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. |
| Critical Micelle Concentration (CMC) issues. | Above its CMC, this compound will form micelles, which may not be biologically active in the same way as individual molecules. While the specific CMC for this compound is not readily available, for a similar molecule, stearoylcarnitine, the CMC varies with pH, being around 25 µM at pH 7.0. Consider if your working concentration is approaching a potential CMC. |
Problem 3: Poor reproducibility between experiments.
| Potential Cause | Suggested Solution |
| Inconsistent preparation of this compound working solutions. | Standardize the protocol for diluting the stock solution, including the rate of addition and mixing method, to ensure consistent formation of the working solution. |
| Variability in cell culture conditions. | Maintain consistent cell density, passage number, and serum concentration, as these factors can influence cellular uptake and non-specific binding. |
| Lot-to-lot variability of reagents. | If using blocking agents like BSA or serum, be aware that there can be lot-to-lot variation. Test new lots before use in critical experiments. |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Molecular Weight | 391.61 g/mol | |
| This compound Molecular Formula | C₂₀H₄₁NO₄S | |
| This compound Solubility (DMSO) | ~1.5 mg/mL | |
| This compound Solubility (DMF) | ~1.5 mg/mL | |
| N-Arachidonoyl Taurine Solubility (PBS, pH 7.2) | ~1.5 mg/mL | |
| Stearoylcarnitine CMC (pH 7.0) | ~25 µM |
Experimental Protocols
Protocol 1: General Blocking Procedure to Reduce Non-Specific Binding
This protocol describes a general method for pre-treating cell culture plates to minimize non-specific binding of this compound.
-
Prepare Blocking Buffer: Prepare a solution of 1% (w/v) Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS). For enhanced blocking, a non-ionic detergent can be added, such as Tween-20 to a final concentration of 0.05%.
-
Plate Coating: Add a sufficient volume of the blocking buffer to completely cover the surface of each well.
-
Incubation: Incubate the plate for at least 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Aspirate the blocking buffer and wash the wells 2-3 times with sterile PBS.
-
Cell Seeding: The plate is now ready for cell seeding and subsequent treatment with this compound.
Protocol 2: Preparation of this compound Working Solution
This protocol outlines the preparation of a working solution of this compound in cell culture medium.
-
Prepare Stock Solution: Dissolve this compound in an appropriate organic solvent (e.g., methanol, DMSO) to create a concentrated stock solution.
-
Pre-warm Medium: Warm the desired volume of cell culture medium (containing serum, if applicable) to 37°C.
-
Dilution: While gently vortexing the medium, slowly add the required volume of the this compound stock solution to achieve the final desired concentration. This rapid dilution into a larger volume helps to prevent precipitation.
-
Immediate Use: Use the freshly prepared working solution immediately to treat your cells. Do not store the diluted aqueous solution.
Visualizations
Caption: A typical experimental workflow for a cellular assay involving this compound.
Caption: A decision-making flowchart for troubleshooting high background signals.
Caption: A simplified diagram of the potential signaling pathway for this compound.
References
Challenges in the chemical synthesis and purification of N-Stearoyl Taurine
Welcome to the technical support center for the chemical synthesis and purification of N-Stearoyl Taurine (B1682933). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for N-Stearoyl Taurine?
A1: The most prevalent method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of taurine with stearoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in a suitable solvent system.
Q2: Why is the choice of solvent critical in the synthesis of this compound?
A2: The solvent system is crucial for several reasons. It needs to solubilize the reactants to a sufficient extent to allow the reaction to proceed efficiently. Furthermore, in purification, the solvent plays a key role in separating the product from byproducts. For instance, a solvent that solubilizes this compound at elevated temperatures but allows it to precipitate upon cooling can be highly effective for crystallization.[1][2] Lower alkanols, such as methanol, are often used.[1][2]
Q3: What are the primary impurities I should expect in my crude this compound product?
A3: The main impurities are typically unreacted starting materials (stearic acid and taurine), salt byproducts (e.g., sodium chloride if using sodium hydroxide (B78521) as a base), and soaps formed from the hydrolysis of stearoyl chloride.[3] The presence of these impurities can affect the product's physicochemical properties and biological activity.
Q4: How can I minimize the formation of soap as a byproduct?
A4: Hydrolysis of the acyl chloride (stearoyl chloride) leads to the formation of soap (sodium stearate). To minimize this, it is crucial to control the reaction temperature, maintain adequate agitation to ensure proper mixing of reactants, and potentially use a slight excess of the taurine salt. Operating at low temperatures can reduce hydrolysis, but may also increase the viscosity of the reaction mixture, posing agitation challenges.
Q5: What analytical techniques are recommended for characterizing the final this compound product?
A5: For structural confirmation and purity assessment, a combination of techniques is recommended. These include Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and mass spectrometry. For quantitative analysis in biological samples, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a sensitive and validated method.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure a slight molar excess (up to 5%) of the taurine salt to drive the reaction to completion. - Optimize the reaction time and temperature. Reactions are often carried out at elevated temperatures, such as reflux, to ensure completion. |
| Hydrolysis of Stearoyl Chloride | - Maintain a low reaction temperature (e.g., 15-25°C) during the addition of stearoyl chloride to minimize hydrolysis. - Ensure vigorous agitation to promote the reaction between stearoyl chloride and taurine over hydrolysis. - Use a non-aqueous or low-water content solvent system. Some protocols specify an initial water content of no more than 15% by weight in the alkanol medium. |
| Product Loss During Work-up and Purification | - When separating the salt byproduct by filtration at high temperatures, ensure the temperature is high enough to keep the this compound solubilized in the filtrate. - During crystallization by cooling, allow sufficient time at a low temperature (e.g., 0-5°C) for complete precipitation. - Wash the collected product with a cold solvent to remove impurities without dissolving a significant amount of the product. |
Problem 2: Product is Contaminated with Salt (e.g., NaCl)
| Possible Cause | Suggested Solution |
| Inefficient Salt Separation | - A key step in many protocols is the separation of the precipitated alkali metal chloride at a high temperature where the N-acyl taurine remains in solution. Ensure the filtration is performed at a sufficiently high temperature. - Wash the salt filter cake with a hot solvent (e.g., methanol) to recover any entrapped product. |
| Co-precipitation of Salt with Product | - After filtering off the salt, the filtrate should be cooled slowly without agitation to promote the crystallization of the this compound, which can help exclude salt impurities. - Recrystallization of the crude product from a suitable solvent system can be an effective method for removing residual salt. |
Problem 3: Product is Oily or Fails to Crystallize
| Possible Cause | Suggested Solution |
| Presence of Impurities | - The presence of unreacted stearic acid or soap byproducts can inhibit crystallization. Ensure the purification steps to remove these impurities are thoroughly executed. - Wash the crude product with a non-polar solvent like petroleum benzine to remove greasy impurities. |
| Inappropriate Solvent for Crystallization | - Experiment with different solvent systems for crystallization. A mixture of a good solvent and a poor solvent can often induce crystallization. For example, recrystallization from an ethanol/petroleum benzine mixture has been reported for N-stearoyl amino acids. |
| Residual Water | - Ensure the product is thoroughly dried under vacuum to remove any residual water or solvent, which can interfere with crystallization. |
Experimental Protocols
General Synthesis of this compound via Schotten-Baumann Reaction
This protocol is a generalized procedure based on common methods described in the literature.
-
Preparation of Reactants:
-
Dissolve 1 mole of a taurine salt (e.g., sodium N-methyl taurate) in a C1-C4 alkanol (e.g., methanol) containing no more than 15% water by weight.
-
Separately prepare a solution of approximately 1 mole of an alkali metal hydroxide (e.g., sodium hydroxide) in the same alkanol.
-
-
Reaction:
-
Combine the taurine salt solution and the alkali metal hydroxide solution in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Heat the mixture to a temperature between 30°C and reflux.
-
Slowly add 1 mole of stearoyl chloride to the reaction mixture with vigorous stirring over a period of time (e.g., 25 minutes).
-
After the addition is complete, continue stirring at the elevated temperature for an additional period (e.g., 30 minutes) to ensure the reaction goes to completion.
-
-
Purification:
-
Salt Removal: While maintaining a high temperature to keep the this compound dissolved, separate the precipitated alkali metal chloride by filtration.
-
Crystallization: Cool the filtrate to a low temperature (e.g., 0-5°C) without agitation to allow the this compound to crystallize.
-
Isolation: Collect the crystalline product by filtration or centrifugation.
-
Washing: Wash the product with a cold solvent to remove residual impurities.
-
Drying: Dry the final product under vacuum.
-
Data Presentation
Table 1: Quantitative Parameters for N-Acyl Taurine Analysis by UPLC-MS/MS
| Parameter | Value | Reference |
| Linearity Range | 1-300 ng/ml | |
| Correlation Coefficient (R²) | ≥ 0.9996 | |
| Limit of Detection (LOD) | 0.3-0.4 ng/ml | |
| Limit of Quantification (LOQ) | 1 ng/ml |
Visualizations
Logical Workflow for this compound Synthesis and Purification
Caption: A logical workflow diagram illustrating the key stages in the chemical synthesis and purification of this compound.
Troubleshooting Logic for Low Product Yield
Caption: A troubleshooting decision diagram for addressing low product yield in this compound synthesis.
References
Technical Support Center: N-Stearoyl Taurine in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-Stearoyl Taurine (B1682933) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-Stearoyl Taurine and what are its primary degradation products?
This compound is a type of N-acyl taurine (NAT), an endogenous lipid molecule.[1] It consists of a stearic acid molecule linked to a taurine molecule via an amide bond.[2] The primary degradation pathway for this compound is the hydrolysis of this amide bond, which yields stearic acid and taurine.[3]
Q2: What are the main pathways of this compound degradation in a cell culture setting?
Degradation can occur via two primary routes:
-
Enzymatic Hydrolysis: This is the most significant degradation pathway in a biological context. The enzyme Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme responsible for hydrolyzing N-acyl taurines. If the cells you are using express FAAH, or if it is present in your media supplements, this will likely be the main driver of degradation.
-
Chemical Hydrolysis: This involves the non-enzymatic breakdown of the amide bond. While amide bonds are generally stable, the rate of hydrolysis can be influenced by the pH and temperature of the culture medium. Under standard physiological conditions (pH 7.4, 37°C), this process is typically much slower than enzymatic hydrolysis.
Q3: Do my cells produce the enzyme (FAAH) that degrades this compound?
FAAH expression is cell-type dependent. For example, some neuronal cell lines like N18TG2 neuroblastoma and primary dorsal root ganglion (DRG) neurons express FAAH, whereas cell lines like CCF-STTG1 astrocytoma do not. Microglial cells (e.g., BV-2) have also been shown to have FAAH activity. It is crucial to check the literature for FAAH expression in your specific cell line or test for its activity.
Q4: Can supplements in my cell culture media, like Fetal Bovine Serum (FBS), degrade this compound?
Q5: How can I determine the stability of this compound in my specific experimental setup?
The most reliable method is to conduct a time-course stability study. This involves incubating this compound in your complete cell culture medium (both with and without cells) and measuring its concentration at various time points using an appropriate analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected biological effects in my experiments.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | The active concentration of this compound may be decreasing over the course of your experiment. Solution: Perform a stability study (see Protocol 1) to determine the half-life of this compound in your specific media and cell culture conditions. If degradation is rapid, consider replenishing the media at regular intervals. |
| Variability in Media/Supplements | Different lots of serum or other supplements may have varying levels of enzymatic activity, leading to inconsistent degradation rates. Solution: When possible, use a single lot of serum for a complete set of experiments. Always test the stability of your compound when you switch to a new lot of media or supplements. |
| Cell Passage Number | The metabolic and enzymatic profile of cells can change over multiple passages. Solution: Use cells within a consistent and defined passage number range for all experiments to ensure reproducibility. |
Issue 2: High variability in concentration measurements between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Inaccurate pipetting or non-uniform mixing can introduce significant errors. Solution: Ensure you use calibrated pipettes. Thoroughly but gently mix the media before taking each sample. When processing, treat all samples identically. |
| Adsorption to Plastics | This compound is a lipophilic molecule and may adsorb to the surface of plastic labware (e.g., plates, tubes). Solution: Consider using low-adhesion microplates or glass vials for sample storage and processing. Include a "no-cell" control incubated for the full duration to assess non-cellular loss of the compound. |
| Analytical Method Variability | Issues with the analytical instrument (e.g., LC-MS/MS) or sample preparation (e.g., protein precipitation) can cause inconsistent results. Solution: Ensure your analytical method is validated for reproducibility. Check for complete protein removal during sample prep, as this can interfere with analysis. |
Degradation Pathway and Quantitative Data
The degradation of this compound is a hydrolysis reaction that breaks the amide bond, catalyzed primarily by the enzyme Fatty Acid Amide Hydrolase (FAAH).
Table 1: Example Data for this compound Stability Assessment
The following table is a template illustrating how to present quantitative data from a stability experiment. Researchers should generate this data using their specific experimental conditions by following Protocol 1.
| Medium Type | Incubation Time (Hours) | Initial Conc. (µM) | Measured Conc. (µM) | % Remaining |
| DMEM (serum-free) | 0 | 10 | 10.1 | 100% |
| 8 | 10 | 9.8 | 97% | |
| 24 | 10 | 9.5 | 94% | |
| 48 | 10 | 9.1 | 90% | |
| DMEM + 10% FBS | 0 | 10 | 9.9 | 100% |
| 8 | 10 | 8.1 | 82% | |
| 24 | 10 | 5.2 | 53% | |
| 48 | 10 | 2.5 | 25% | |
| DMEM + 10% FBS + Cells | 0 | 10 | 10.0 | 100% |
| 8 | 10 | 6.5 | 65% | |
| 24 | 10 | 2.1 | 21% | |
| 48 | 10 | 0.8 | 8% |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol describes a method to determine the stability of this compound in cell-free media and in the presence of cells using LC-MS/MS analysis.
Methodology:
-
Materials and Reagents:
-
This compound
-
Cell culture media (e.g., DMEM), with and without serum/supplements
-
Cultured cells of interest
-
Sterile multi-well plates or microcentrifuge tubes
-
DMSO (or other suitable solvent)
-
Acetonitrile (ACN), ice-cold
-
Calibrated pipettes
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
-
LC-MS/MS system
-
-
Procedure:
-
Prepare Stock Solution: Create a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare Media Conditions: Prepare the different media conditions to be tested (e.g., serum-free media, media + 10% FBS). For the cellular condition, seed cells in a multi-well plate and allow them to adhere overnight.
-
Spike the Media: Pre-warm the media to 37°C. Dilute the stock solution into the media to the desired final working concentration (e.g., 10 µM). For the cellular condition, replace the old media with the freshly spiked media. Ensure the final DMSO concentration is low (<0.1%) and consistent across all conditions.
-
Time Zero (T=0) Sample: Immediately after spiking, collect an aliquot from each condition. This is your T=0 time point. Process immediately as described in step 6.
-
Incubation: Place the plates/tubes in a 37°C incubator.
-
Time-Course Sampling & Processing: At each designated time point (e.g., 2, 8, 24, 48 hours), collect an aliquot from each condition. To precipitate proteins and halt enzymatic reactions, add 3 volumes of ice-cold acetonitrile to the sample (e.g., 300 µL ACN to 100 µL media sample).
-
Protein Removal: Vortex the samples vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a new tube or a 96-well plate suitable for an autosampler.
-
LC-MS/MS Analysis: Analyze the concentration of the parent this compound in each sample using a validated LC-MS/MS method.
-
Data Calculation: For each time point, calculate the percentage of this compound remaining relative to the concentration measured at T=0 for that specific condition.
-
References
Technical Support Center: Optimizing N-Stearoyl Taurine Administration in Mice
Welcome to the technical support center for the use of N-Stearoyl Taurine (B1682933) (NST) in murine experimental models. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful administration of NST and ensure the reproducibility of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is N-Stearoyl Taurine and what are its key properties?
A1: this compound (NST), also known as N-octadecanoyltaurine, is a member of the N-acyl taurine (NAT) class of endogenous lipid molecules.[1] It is characterized as a very hydrophobic and practically water-insoluble compound.[1] NST has been identified as a metabolite in mice and is known to be regulated by the enzyme fatty acid amide hydrolase (FAAH).[1]
Q2: What are the known biological activities of this compound in mice?
A2: N-acyl taurines, including NST, are recognized for their role in activating transient receptor potential (TRP) ion channels, such as TRPV1.[1][2] They are involved in various physiological processes, and studies on related N-acyl taurines suggest roles in glucose homeostasis through the activation of GPR119, leading to the secretion of glucagon-like peptide-1 (GLP-1).
Q3: What are the common administration routes for this compound in mice?
A3: Based on general practices for administering lipophilic compounds to mice, the most common routes for this compound would be oral gavage, intraperitoneal (IP) injection, and intravenous (IV) injection. The choice of administration route will depend on the specific experimental goals, such as desired bioavailability and onset of action.
Q4: How should I prepare a formulation of this compound for administration?
A4: Due to its lipophilic nature, this compound requires a suitable vehicle for solubilization or suspension. For detailed protocols, please refer to the "Experimental Protocols" section below. It is crucial to ensure the final formulation is homogenous and stable for accurate dosing.
Q5: What is a recommended starting dosage for this compound in mice?
A5: A specific dose-response study for this compound has not been widely published. However, a study involving the related compound, N-oleoyl taurine, utilized an intravenous dose of 10 mg/kg in mice. This can serve as a starting point for dose-ranging studies. For different administration routes, the dosage may need to be adjusted based on expected bioavailability. See the "Data Presentation" section for a summary of recommended starting doses.
Troubleshooting Guides
Formulation and Administration Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of NST in the formulation | - Inadequate solubilization in the chosen vehicle.- Temperature changes affecting solubility. | - Ensure the vehicle is appropriate for lipophilic compounds (e.g., corn oil for oral/IP, a co-solvent system for IV).- Gently warm the formulation and vortex or sonicate to aid dissolution.- Prepare fresh formulations before each experiment. |
| Difficulty in administering via oral gavage | - Improper restraint of the mouse.- Incorrect gavage needle size or placement. | - Ensure the mouse is properly restrained to prevent movement.- Use a flexible gavage needle of an appropriate size for the mouse.- Moisten the tip of the gavage needle with sterile water or saline to facilitate passage. |
| Leakage of the injected substance after IP injection | - Incorrect injection angle or depth.- Needle withdrawal was too rapid. | - Ensure the needle is inserted at a 10-15 degree angle into the lower right abdominal quadrant.- Withdraw the needle smoothly after injection.- Apply gentle pressure to the injection site for a few seconds. |
| Formation of a subcutaneous bleb during IV tail vein injection | - The needle has passed through or is not fully in the vein. | - Stop the injection immediately.- Withdraw the needle and apply gentle pressure.- Re-attempt the injection at a more proximal site on the tail vein with a new, sterile needle. |
| No blood flash in the needle hub during IV injection | - The needle is not correctly positioned in the vein. | - Do not aspirate, as this can collapse the vein.- If no resistance is felt upon gentle injection and the vein blanches, the needle is likely correctly placed.- If resistance is felt, withdraw the needle and re-attempt. |
Animal Welfare and Post-Administration Monitoring
| Issue | Possible Cause | Action |
| Signs of distress in mice post-administration (e.g., lethargy, ruffled fur) | - Adverse reaction to the compound or vehicle.- Stress from the administration procedure. | - Monitor the animal closely for the first few hours post-administration.- Ensure easy access to food and water.- If symptoms persist or worsen, consult with a veterinarian. |
| Inflammation or irritation at the injection site | - Irritating properties of the formulation.- Non-sterile injection technique. | - Ensure the pH of the formulation is close to neutral.- Use sterile techniques for all injections.- Monitor the injection site for signs of inflammation and consult a veterinarian if it persists. |
Data Presentation
Recommended Starting Dosages and Administration Volumes
| Route of Administration | Recommended Starting Dosage Range (mg/kg) | Maximum Administration Volume | Needle Gauge (if applicable) |
| Oral Gavage | 10 - 50 | 10 mL/kg | 20-22 G (flexible) |
| Intraperitoneal (IP) Injection | 5 - 25 | 10 mL/kg | 25-27 G |
| Intravenous (IV) Injection | 1 - 10 | 5 mL/kg | 27-30 G |
Note: These are suggested starting ranges and should be optimized for each specific study. A pilot dose-escalation study is recommended to determine the optimal and non-toxic dose.
Solubility of this compound
| Solvent | Solubility | Notes |
| Methanol | Soluble | Suitable for initial stock solution preparation. |
| Dimethylformamide (DMF) | Soluble | Use with caution due to potential toxicity. |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Use with caution due to potential toxicity. |
| Aqueous Buffers (e.g., PBS) | Practically insoluble | Not suitable as a primary solvent. |
Experimental Protocols
Preparation of this compound Formulations
1. Oral Gavage Formulation (Suspension):
-
Weigh the required amount of this compound powder.
-
Use a vehicle such as corn oil or a 0.5% methylcellulose (B11928114) solution in sterile water.
-
Gradually add the vehicle to the NST powder while triturating with a mortar and pestle to create a fine, homogenous suspension.
-
Vortex the suspension thoroughly before each administration to ensure uniform distribution.
2. Intraperitoneal (IP) Injection Formulation (Suspension):
-
Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent like DMSO or ethanol (B145695) (e.g., 100 mg/mL).
-
For the final formulation, dilute the stock solution in a biocompatible vehicle such as sterile saline (0.9% NaCl) or a solution containing a small percentage of a surfactant like Tween 80 (e.g., 1-5%) to aid in suspension. The final concentration of the organic solvent should be minimized (ideally <5-10%).
-
Vortex the final suspension vigorously before each injection.
3. Intravenous (IV) Injection Formulation (Co-solvent/Emulsion):
This formulation requires careful preparation to avoid precipitation and potential embolism.
-
Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO or ethanol.
-
A co-solvent system can be used for the final formulation. A common vehicle for lipophilic drugs is a mixture of PEG400, Tween 80, and sterile saline. A suggested starting ratio is 10% DMSO (from stock), 40% PEG400, 5% Tween 80, and 45% sterile saline.
-
Alternatively, an intralipid (B608591) emulsion can be used as a vehicle.
-
The final formulation should be clear and free of visible precipitates. It is recommended to filter the final solution through a sterile 0.22 µm syringe filter before injection.
Administration Procedures
1. Oral Gavage:
-
Securely restrain the mouse by the scruff of the neck.
-
Measure the distance from the mouse's nose to the last rib to determine the correct insertion depth for the gavage needle.
-
Gently insert the flexible gavage needle into the esophagus and advance it to the predetermined depth.
-
Administer the formulation slowly and steadily.
-
Withdraw the needle gently.
2. Intraperitoneal (IP) Injection:
-
Restrain the mouse, exposing the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 10-15 degree angle to avoid puncturing internal organs.
-
Gently aspirate to ensure no fluid or blood is drawn back, then inject the solution.
-
Withdraw the needle and return the mouse to its cage.
3. Intravenous (IV) Tail Vein Injection:
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Clean the tail with 70% ethanol.
-
Using a 27-30 gauge needle with the bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle.
-
If correctly placed, there should be minimal resistance upon injection.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Mandatory Visualizations
Caption: Workflow for this compound experiments.
Caption: GPR119 signaling cascade activated by N-acyl taurines.
Caption: TRPV1 signaling pathway in the context of wound healing.
References
Technical Support Center: Minimizing Interference of N-Stearoyl Taurine in Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by N-Stearoyl Taurine in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence-based assay?
A1: this compound is a fatty acid amide, specifically a conjugate of stearic acid and taurine.[1][2] Due to its long acyl chain and polar head group, it can act as a surfactant. This property can lead to the formation of micelles in aqueous solutions, which can interfere with fluorescence assays through various mechanisms, including altering protein conformation, sequestering fluorescent probes, and causing light scattering.
Q2: What are the common types of interference caused by compounds like this compound in fluorescence assays?
A2: The most common types of interference are:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to a false positive signal.
-
Fluorescence Quenching: The compound can decrease the fluorescence signal of the probe through processes like Förster Resonance Energy Transfer (FRET) or collisional quenching.
-
Inner Filter Effect: The compound may absorb light at the excitation or emission wavelengths, reducing the amount of light that reaches the fluorophore or the detector.
-
Light Scattering: At concentrations above its critical micelle concentration (CMC), this compound can form aggregates that scatter light, leading to artificially high fluorescence readings.
-
Protein Denaturation/Conformational Changes: As a surfactant, this compound can alter the conformation of proteins in the assay, which may affect their activity or the binding of fluorescent probes.
Q3: How can I determine if this compound is interfering with my assay?
A3: A series of control experiments are essential. The most straightforward is a "no-target" or "no-enzyme" control, where you measure the fluorescence signal in the presence of this compound and all other assay components except for the biological target. A signal that changes with the concentration of this compound in this control is a strong indicator of interference.
Q4: What is the Critical Micelle Concentration (CMC) and why is it important for this compound?
A4: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to self-assemble into micelles.[3] Above the CMC, the solution properties can change dramatically, increasing the likelihood of light scattering and other interference mechanisms. Knowing the approximate CMC of this compound in your assay buffer is crucial for designing experiments that minimize these effects, ideally by working at concentrations below the CMC if possible.
Troubleshooting Guides
Problem 1: I am observing a high background signal that increases with the concentration of this compound.
This is a classic sign of autofluorescence .
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for high background signal.
Experimental Protocol: Assessing Autofluorescence
-
Prepare Samples: Prepare a dilution series of this compound in your assay buffer, covering the concentration range used in your experiment.
-
Acquire Spectra: Using a plate reader or spectrofluorometer, measure the fluorescence emission spectrum of each concentration by exciting at the wavelength used for your assay's fluorophore. Also, measure the excitation spectrum while monitoring at your assay's emission wavelength.
-
Analyze Data: Compare the excitation and emission spectra of this compound with those of your assay's fluorophore. Significant overlap indicates autofluorescence.
Mitigation Strategies:
-
Change Fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with the fluorescence of this compound. Red-shifted dyes are often less prone to interference from library compounds.
-
Background Subtraction: For each experimental well containing this compound, include a corresponding control well with the same concentration of this compound but without the biological target. Subtract the fluorescence of the control well from the experimental well.
-
Time-Resolved Fluorescence (TRF): If available, use a TRF-based assay. Autofluorescence from small molecules typically has a short lifetime and can be gated out in a TRF measurement.
Problem 2: My fluorescence signal decreases in the presence of this compound in a dose-dependent manner.
This could be due to fluorescence quenching or the inner filter effect .
Troubleshooting Workflow:
Figure 2. Troubleshooting workflow for decreased fluorescence signal.
Experimental Protocol: Distinguishing Quenching from Inner Filter Effect
-
Measure Absorbance: Use a spectrophotometer to measure the absorbance spectrum of this compound at the concentrations used in your assay. Pay close attention to the absorbance at the excitation and emission wavelengths of your fluorophore. The UV absorbance peaks for this compound have been reported at 202 nm and 256 nm.[2]
-
Quenching Control Assay: Prepare a solution of your free fluorophore (not conjugated to any biomolecule) at the same concentration used in your assay. Add increasing concentrations of this compound and measure the fluorescence. A decrease in fluorescence intensity suggests quenching.
Mitigation Strategies:
| Interference Type | Mitigation Strategy |
| Inner Filter Effect | 1. Reduce Pathlength: Use low-volume, black microplates. 2. Mathematical Correction: Correct the observed fluorescence using the measured absorbance values. A common formula is: F_corrected = F_observed * 10^((A_ex + A_em) / 2) where A_ex and A_em are the absorbances at the excitation and emission wavelengths, respectively. |
| Fluorescence Quenching | 1. Decrease Fluorophore Concentration: If the signal-to-background ratio allows, lowering the fluorophore concentration can reduce quenching. 2. Change Fluorophore: Some fluorophores are less susceptible to quenching by certain compounds. 3. Change Assay Format: Consider a non-fluorescence-based orthogonal assay to confirm hits. |
Problem 3: My assay results are erratic and have poor reproducibility at higher concentrations of this compound.
This may be due to the formation of micelles and subsequent light scattering .
Troubleshooting Workflow:
Figure 3. Troubleshooting workflow for erratic assay results.
Experimental Protocol: Determining the Critical Micelle Concentration (CMC)
A common method for determining the CMC of a surfactant is by using a fluorescent probe that is sensitive to the polarity of its environment, such as pyrene (B120774).
-
Prepare Surfactant Dilutions: Prepare a series of dilutions of this compound in your assay buffer, spanning a wide concentration range (e.g., from micromolar to millimolar).
-
Add Pyrene: To each dilution, add a small, constant amount of a concentrated solution of pyrene in a solvent like acetone (B3395972) (the final acetone concentration should be very low, e.g., <0.1%).
-
Measure Fluorescence: Excite the samples at approximately 335 nm and record the emission spectrum.
-
Analyze Data: Plot the ratio of the intensity of the first vibronic peak (I1, ~373 nm) to the third vibronic peak (I3, ~384 nm) against the logarithm of the this compound concentration. The CMC is the concentration at which a sharp decrease in the I1/I3 ratio is observed.[4]
Mitigation Strategies:
| Mitigation Strategy | Description |
| Work Below CMC | If your assay allows, use concentrations of this compound that are below its determined CMC to avoid micelle formation. |
| Add a Non-ionic Detergent | Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer can sometimes prevent the aggregation of test compounds. |
| Centrifuge Samples | Before reading the fluorescence, centrifuging the microplate may help to pellet any precipitated compound aggregates. |
Summary of Potential Interferences and Mitigation Strategies
| Type of Interference | Key Indicator(s) | Recommended Control Experiment(s) | Primary Mitigation Strategies |
| Autofluorescence | High background signal that increases with compound concentration. | Spectral scan of the compound. "No-target" control. | Change to a red-shifted fluorophore. Background subtraction. Use Time-Resolved Fluorescence. |
| Fluorescence Quenching | Dose-dependent decrease in fluorescence signal. | Quenching control with free fluorophore. | Decrease fluorophore concentration. Change fluorophore. Use an orthogonal assay. |
| Inner Filter Effect | Dose-dependent decrease in fluorescence signal. High compound absorbance at excitation or emission wavelengths. | Absorbance spectrum of the compound. | Use low-volume, black plates. Mathematical correction based on absorbance. |
| Light Scattering | Erratic and poorly reproducible results, often at high compound concentrations. | CMC determination. Light scattering measurement (e.g., at 90 degrees). | Work at concentrations below the CMC. Add a non-ionic detergent. Centrifuge plates before reading. |
| Protein Destabilization | Changes in assay signal that are not consistent with other interference types. | Activity assays with and without pre-incubation of the protein with the compound. | Add stabilizing agents (e.g., BSA). Change assay buffer conditions. |
By systematically applying these troubleshooting guides and control experiments, researchers can identify and minimize the interference of this compound in their fluorescence-based assays, leading to more reliable and accurate experimental results.
References
Validation & Comparative
N-Stearoyl Taurine vs. Anandamide in Neuroinflammatory Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-Stearoyl Taurine (B1682933) and anandamide (B1667382), focusing on their roles and mechanisms in neuroinflammatory models. While direct comparative studies are limited, this document synthesizes the available experimental data to offer an objective overview of their known and potential anti-inflammatory and neuroprotective properties.
Introduction
Neuroinflammation is a critical component in the pathophysiology of various neurodegenerative diseases. Consequently, endogenous molecules that can modulate this inflammatory response are of significant interest for therapeutic development. Anandamide (AEA), an endocannabinoid, is well-established as a modulator of neuroinflammation. N-Stearoyl Taurine (NST), an endogenous N-acyl taurine, is an emerging lipid mediator whose role in neuroinflammation is less understood but inferred from the activities of its parent compound, taurine, and other related N-acyl amides. This guide compares their mechanisms of action, effects on key inflammatory mediators, and the experimental evidence supporting their roles.
Comparative Overview of Bioactivity
| Feature | This compound (Inferred) | Anandamide |
| Primary Receptors | Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, are putative targets. | Cannabinoid receptors CB1 and CB2 are the primary targets. |
| Effect on Microglia | Expected to reduce microglial activation and subsequent inflammatory responses, based on the known effects of taurine.[1][2] | Known to suppress microglial activation, thereby reducing the production of pro-inflammatory mediators.[3] |
| Cytokine Modulation | Predicted to decrease the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and potentially increase anti-inflammatory cytokines, similar to taurine.[4][5] | Demonstrated to reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and to enhance the production of the anti-inflammatory cytokine IL-10.[6][7] |
| Neuroprotective Effects | Taurine, its precursor, exhibits significant neuroprotective properties against excitotoxicity and apoptosis.[4][8] Similar effects are anticipated for this compound. | Exerts neuroprotective effects by reducing inflammatory damage to neurons.[3] |
Signaling Pathways and Mechanisms of Action
Anandamide's anti-inflammatory effects are primarily mediated through its interaction with cannabinoid receptors, particularly CB2 receptors on microglial cells.[4] Activation of these receptors leads to the downstream suppression of pro-inflammatory signaling cascades.
This compound's mechanism is not yet fully elucidated. However, based on the known actions of taurine and other N-acyl amides, it is hypothesized to act through the activation of PPARs, particularly PPARα. PPARα activation has been shown to reduce neuroinflammation.[9][10]
Anandamide Signaling Pathway in Microglia
Caption: Anandamide's anti-inflammatory signaling in microglia.
Putative Signaling Pathway for this compound
Caption: Hypothesized signaling pathway for this compound.
Experimental Data from Neuroinflammatory Models
While direct comparative studies are lacking, this section presents quantitative data from separate studies on anandamide and taurine (as a proxy for this compound) in lipopolysaccharide (LPS)-induced neuroinflammation models.
Anandamide: Effects on LPS-Induced Pro-inflammatory Mediators
| Parameter | Model System | Treatment | Result | Reference |
| Nitric Oxide (NO) Production | Rat Primary Microglial Cultures | Anandamide (1 µM) + LPS (100 ng/mL) | ~30% reduction in NO production compared to LPS alone. | [4] |
| IL-1β Protein Expression | Ovine Hypothalamus (in vivo) | Anandamide (10 µg/kg) + LPS (400 ng/kg) | Suppressed LPS-induced increase in IL-1β protein. | [11] |
| TNF-α Release | Human T-lymphocytes | Anandamide (2.5 µM) + anti-CD3/anti-CD28 | Significant inhibition of TNF-α release. | [6] |
| IL-6 mRNA Expression | Rat Primary Microglial Cultures | Anandamide + LPS | Attenuated the upregulation of IL-6 mRNA. | [4] |
Taurine: Effects on LPS-Induced Pro-inflammatory Mediators
| Parameter | Model System | Treatment | Result | Reference |
| Microglial Activation (CD11b immunoreactivity) | Rat Cerebellum (in vivo) | Taurine (100 mg/kg) + LPS (250 µg/kg) | Prevented LPS-induced increase in microglial activation. | [3] |
| TNF-α, IL-1β, IL-6 Levels | Mouse Mammary Epithelial Cells | Taurine (45 mmol/L) + LPS (10 µg/mL) | Significantly attenuated the LPS-induced increase in TNF-α, IL-1β, and IL-6. | [12] |
| Pro-inflammatory Cytokines | Rat Brain (Traumatic Brain Injury Model) | Taurine Treatment | Reduced levels of 17 different pro-inflammatory cytokines, including IL-1α, IL-1β, IL-6, and TNF-α. | [4] |
Experimental Protocols
LPS-Induced Neuroinflammation Model (In Vitro)
This protocol is commonly used to study the anti-inflammatory effects of compounds on microglial cells.
Caption: Workflow for in vitro neuroinflammation studies.
LPS-Induced Neuroinflammation Model (In Vivo)
This protocol is employed to investigate the effects of compounds on neuroinflammation in a whole-animal system.
References
- 1. researchgate.net [researchgate.net]
- 2. Taurine reduces microglia activation in the brain of aged senescence-accelerated mice by increasing the level of TREM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of Taurine against Cell Death, Glial Changes, and Neuronal Loss in the Cerebellum of Rats Exposed to Chronic-Recurrent Neuroinflammation Induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taurine and its analogs in neurological disorders: Focus on therapeutic potential and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taurine improves neuron injuries and cognitive impairment in a mouse Parkinson's disease model through inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Taurine Supplementation as a Neuroprotective Strategy upon Brain Dysfunction in Metabolic Syndrome and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective effects of taurine on SH-SY5Y cells under hydrocortisone induced stress | Research, Society and Development [rsdjournal.org]
- 11. N-Acylamides - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Taurine and Astrocytes: A Homeostatic and Neuroprotective Relationship [frontiersin.org]
Comparative Analysis of N-Stearoyl Taurine and Other N-acyl Taurines on TRP Channel Activation
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of N-acyl taurines on Transient Receptor Potential (TRP) channels, supported by experimental data and detailed protocols.
Introduction
N-acyl taurines (NATs) are a class of endogenous lipid signaling molecules found in various mammalian tissues.[1] Structurally, they consist of a fatty acid linked to a taurine (B1682933) molecule via an amide bond. The length and saturation of the fatty acyl chain can vary, giving rise to a diverse family of NATs, including N-Stearoyl Taurine (C18:0), N-Palmitoyl Taurine (C16:0), N-Myristoyl Taurine (C14:0), N-Oleoyl Taurine (C18:1), and N-Arachidonoyl Taurine (C20:4). Emerging evidence suggests that NATs play significant roles in various physiological processes through their interaction with several protein targets, most notably the Transient Receptor Potential (TRP) family of ion channels.[1]
TRP channels are a diverse group of non-selective cation channels that act as cellular sensors for a wide range of physical and chemical stimuli, including temperature, pressure, and endogenous ligands. Their activation leads to cation influx, primarily Ca²⁺ and Na⁺, which triggers a variety of downstream cellular signaling cascades. Several members of the TRP family, particularly TRPV1 and TRPV4, have been identified as targets for NATs.[1] This guide provides a comparative analysis of the activation of TRP channels by this compound and other key N-acyl taurines, presenting available quantitative data, detailed experimental methodologies, and relevant signaling pathways.
Quantitative Comparison of N-acyl Taurine Activity on TRP Channels
The potency of N-acyl taurines in activating TRP channels can be quantified by their half-maximal effective concentration (EC₅₀). Lower EC₅₀ values indicate higher potency. The following table summarizes the available experimental data on the activation of TRPV1 and TRPV4 channels by various N-acyl taurines.
| N-acyl Taurine | Acyl Chain | Target TRP Channel | EC₅₀ (µM) | Reference |
| N-Arachidonoyl Taurine | 20:4 (arachidonoyl) | TRPV1 | 28 | [2] |
| N-Arachidonoyl Taurine | 20:4 (arachidonoyl) | TRPV4 | 21 | [2] |
| This compound | 18:0 (stearoyl) | TRPV1, TRPV4 | Data not available | [3][4] |
| N-Palmitoyl Taurine | 16:0 (palmitoyl) | TRPV1, TRPV4 | Data not available | [5][6] |
| N-Myristoyl Taurine | 14:0 (myristoyl) | TRPV1, TRPV4 | Data not available | [5] |
| N-Oleoyl Taurine | 18:1 (oleoyl) | TRPV1, TRPV4 | Data not available | [7][8] |
Signaling Pathways
N-acyl Taurine Metabolism
The cellular levels of N-acyl taurines are tightly regulated by their biosynthesis and degradation. The primary pathway for NAT synthesis involves the conjugation of a fatty acyl-CoA to taurine. Conversely, the degradation of NATs is mainly catalyzed by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes the amide bond to release the fatty acid and taurine.
TRP Channel Activation and Downstream Signaling
The activation of TRP channels by N-acyl taurines initiates a cascade of intracellular events, primarily driven by the influx of calcium ions. This increase in intracellular calcium can modulate a wide array of cellular processes, including neurotransmitter release, gene expression, and enzyme activity.
Experimental Protocols
Calcium Imaging Assay for TRP Channel Activation
This protocol describes a common method to measure changes in intracellular calcium concentration in response to N-acyl taurine application, using a fluorescent calcium indicator like Fluo-4 AM.
1. Cell Culture and Plating:
-
Culture a suitable host cell line (e.g., HEK293 cells) stably or transiently expressing the TRP channel of interest (e.g., TRPV1 or TRPV4).
-
Seed the cells onto 96-well black-walled, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
2. Dye Loading:
-
Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The final concentration of Fluo-4 AM is typically 1-5 µM. Pluronic F-127 (0.02-0.04%) can be included to aid dye solubilization.
-
Remove the culture medium from the cells and wash once with the buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells 2-3 times with the buffer to remove extracellular dye.
3. Compound Preparation and Application:
-
Prepare stock solutions of this compound and other N-acyl taurines in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in the assay buffer to the desired final concentrations.
4. Fluorescence Measurement:
-
Place the 96-well plate in a fluorescence plate reader equipped with an automated liquid handling system.
-
Set the excitation and emission wavelengths for Fluo-4 (typically ~490 nm excitation and ~520 nm emission).
-
Record a baseline fluorescence for a short period.
-
Add the N-acyl taurine solutions to the wells and continue recording the fluorescence signal to measure the change in intracellular calcium.
5. Data Analysis:
-
The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F₀) to give ΔF/F₀.
-
Plot the peak ΔF/F₀ against the logarithm of the compound concentration to generate a dose-response curve.
-
Fit the curve using a suitable pharmacological model (e.g., the Hill equation) to determine the EC₅₀ value.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents across the cell membrane in response to TRP channel activation.
1. Cell Preparation:
-
Use cells expressing the TRP channel of interest, either cultured on glass coverslips or acutely dissociated from tissue.
-
Place the coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution.
2. Pipette Preparation and Sealing:
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
3. Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
4. Voltage-Clamp Recording:
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps to measure the current-voltage (I-V) relationship.
-
Perfuse the cell with the N-acyl taurine of interest at various concentrations and record the elicited currents.
5. Data Acquisition and Analysis:
-
Record the currents using a patch-clamp amplifier and digitize the data.
-
Measure the peak current amplitude at each concentration.
-
Plot the normalized current amplitude against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC₅₀.
Conclusion
N-acyl taurines, including this compound, represent a class of endogenous signaling lipids with the ability to activate TRP channels, particularly TRPV1 and TRPV4. While N-Arachidonoyl Taurine has been shown to activate these channels with potencies in the micromolar range, a comprehensive quantitative comparison with other N-acyl taurines is currently limited by the available data. The provided experimental protocols for calcium imaging and patch-clamp electrophysiology offer robust methods for researchers to further investigate the structure-activity relationships of different N-acyl taurines on various TRP channels. A deeper understanding of these interactions will be crucial for elucidating the physiological roles of N-acyl taurines and for the development of novel therapeutic agents targeting the TRP channel family.
References
- 1. A FAAH-regulated class of N-acyl taurines that activates TRP ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Human Metabolome Database: Showing metabocard for N-Stearoyltaurine (HMDB0240595) [hmdb.ca]
- 5. Interaction of N-acyltaurines with phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. N--Oleoyl-Taurine, 5MG | Labscoop [labscoop.com]
- 8. caymanchem.com [caymanchem.com]
Validating the Specificity of N-Stearoyl Taurine's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-Stearoyl Taurine (B1682933) (NST) is an endogenous N-acyl taurine (NAT) that has garnered interest for its role as a signaling lipid. As a member of the broader class of N-acyl amides, which includes the well-known endocannabinoid anandamide (B1667382), understanding the specificity of NST's biological effects is crucial for elucidating its physiological functions and therapeutic potential. This guide provides a comparative analysis of NST's known biological activities with those of other relevant lipid signaling molecules, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activity
N-acyl taurines, as a class, are recognized as activators of Transient Receptor Potential (TRP) channels, particularly TRPV1 and TRPV4.[1] The activity of these lipids is regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for their degradation.[1]
Activity at TRP Channels
The table below compares the potency of various N-acyl amides at TRPV1 and TRPV4 channels. N-arachidonoyl taurine, a closely related NAT, shows activity in the micromolar range for both TRPV1 and TRPV4.[2][3] In contrast, the endocannabinoid anandamide exhibits higher potency at TRPV1.[4][5]
| Compound | Target Channel | Potency (EC50) | Reference(s) |
| N-Stearoyl Taurine | TRPV1, TRPV4 | Not Reported | [6] |
| N-Arachidonoyl Taurine | TRPV1 | 28 µM | [2][3] |
| N-Arachidonoyl Taurine | TRPV4 | 21 µM | [2][3] |
| Anandamide (N-Arachidonoyl Ethanolamine) | TRPV1 | 1 - 4 µM | [4][5] |
| N-Oleoyl Taurine | TRPV1, TRPV4 | Not Reported | [5] |
Activity at Cannabinoid Receptors
Given their structural similarity to endocannabinoids, a key question is whether N-acyl taurines like NST interact with cannabinoid receptors (CB1 and CB2). While direct binding data for NST is unavailable, the data for anandamide provides a benchmark for comparison. Anandamide binds to both CB1 and CB2 receptors with high affinity.[7] The lack of reported cannabinoid receptor activity for N-acyl taurines suggests they may have a more specific profile, primarily targeting TRP channels.
| Compound | Target Receptor | Binding Affinity (Ki) | Reference(s) |
| This compound | CB1, CB2 | Not Reported | |
| Anandamide (N-Arachidonoyl Ethanolamine) | CB1 | 89 nM - 230 nM | [8][9] |
| Anandamide (N-Arachidonoyl Ethanolamine) | CB2 | 371 nM | [8] |
Activity at Other Receptors
Recent evidence suggests that some N-acyl taurines may have activity beyond TRP channels. N-oleoyl taurine, for instance, has been shown to be an agonist for the G-protein coupled receptor GPR119, which is involved in glucose homeostasis.[10][11] This finding opens up new avenues for understanding the specific biological roles of different N-acyl taurines.
| Compound | Target Receptor | Activity | Reference(s) |
| This compound | GPR119 | Not Reported | |
| N-Oleoyl Taurine | GPR119 | Agonist (EC50 not reported) | [10][11] |
Signaling Pathways and Metabolic Regulation
The specificity of this compound's effects can be understood in the context of its signaling pathway and metabolic regulation.
Experimental Protocols
To validate the specificity of this compound's biological effects, two key experimental approaches are essential: assessing its activity on TRP channels and determining its susceptibility to hydrolysis by FAAH.
Intracellular Calcium Imaging Assay for TRP Channel Activation
This protocol is designed to measure the ability of this compound to activate TRP channels by monitoring changes in intracellular calcium concentration.
Materials:
-
Cells expressing the TRP channel of interest (e.g., HEK293 cells stably transfected with TRPV1 or TRPV4).
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
Fura-2 AM (acetoxymethyl ester) calcium indicator dye.
-
Pluronic F-127.
-
HEPES-buffered saline (HBS).
-
This compound and other test compounds.
-
Fluorescence microplate reader or microscope with ratiometric imaging capabilities.
Procedure:
-
Cell Preparation: Seed cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS. Remove the culture medium, wash the cells with HBS, and incubate with the loading buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with HBS to remove extracellular Fura-2 AM.
-
Baseline Measurement: Add HBS to each well and measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and recording the emission at 510 nm.
-
Compound Addition: Add varying concentrations of this compound, a known TRP channel agonist (e.g., capsaicin (B1668287) for TRPV1), and a vehicle control to the wells.
-
Data Acquisition: Immediately begin recording the fluorescence intensity at both excitation wavelengths over time.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380). Plot the change in this ratio against the compound concentration to determine the EC50 value.
Fatty Acid Amide Hydrolase (FAAH) Activity Assay
This assay determines if this compound is a substrate for FAAH by measuring the inhibition of the hydrolysis of a fluorogenic FAAH substrate.
Materials:
-
Recombinant FAAH enzyme or cell/tissue homogenate containing FAAH.
-
FAAH fluorogenic substrate (e.g., AMC-arachidonoyl amide).
-
Assay buffer (e.g., Tris-HCl, pH 9.0).
-
This compound and a known FAAH inhibitor (positive control).
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation: Prepare solutions of FAAH enzyme, the fluorogenic substrate, and various concentrations of this compound and the control inhibitor in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the FAAH enzyme solution to wells containing either the assay buffer (for control activity), the known inhibitor, or different concentrations of this compound.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 465 nm.
-
Data Analysis: Calculate the percentage of FAAH activity inhibition for each concentration of this compound. Plot the percent inhibition against the concentration to determine the IC50 value, which indicates the concentration of NST required to inhibit 50% of FAAH activity.
Conclusion
The available evidence suggests that this compound and other N-acyl taurines exhibit a degree of specificity for TRP channels over cannabinoid receptors, distinguishing them from endocannabinoids like anandamide. However, the lack of specific quantitative potency data for this compound highlights a critical gap in our understanding of this signaling molecule. Further research employing the detailed experimental protocols outlined in this guide is necessary to precisely define the specificity of this compound's biological effects and to fully explore its therapeutic potential. The emerging role of certain N-acyl taurines as GPR119 agonists also warrants investigation for this compound to build a comprehensive profile of its activity.
References
- 1. Taurine Inhibits TRPV-Dependent Activity to Overcome Oxidative Stress in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of TRPV1 Activation by Capsaicin and Endogenous N-Arachidonoyl Taurine on Synaptic Transmission in the Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. realmofcaring.org [realmofcaring.org]
- 8. researchgate.net [researchgate.net]
- 9. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Stearoyl Taurine in Endocannabinoid Immunoassays: A Guide to Potential Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Stearoyl Taurine (B1682933) is an endogenous N-acyl taurine that shares structural similarities with N-acyl ethanolamines like anandamide. This structural resemblance, primarily in the long acyl chain, raises the possibility of cross-reactivity in immunoassays designed to detect and quantify endocannabinoids. Such cross-reactivity can lead to inaccurate measurements, potentially impacting research findings and drug development decisions. This guide outlines the structural basis for potential cross-reactivity, provides a detailed protocol for a competitive ELISA, the most common immunoassay format for endocannabinoids, and offers a framework for researchers to validate their assays for N-Stearoyl Taurine interference.
Structural Comparison of this compound, Anandamide, and 2-AG
The potential for antibody cross-reactivity is largely determined by the structural similarity between the target analyte and other molecules present in the sample. The table below details the structural components of this compound, Anandamide, and 2-AG.
| Compound | Acyl Group | Head Group | Chemical Formula | Molar Mass ( g/mol ) |
| This compound | Stearoyl (18:0) | Taurine | C₂₀H₄₁NO₄S | 391.61 |
| Anandamide (AEA) | Arachidonoyl (20:4) | Ethanolamine (B43304) | C₂₂H₃₇NO₂ | 347.53 |
| 2-Arachidonoylglycerol (2-AG) | Arachidonoyl (20:4) | Glycerol | C₂₃H₃₈O₄ | 378.55 |
While this compound and Anandamide are both N-acyl amides, their head groups are significantly different. Anandamide possesses a neutral ethanolamine head group, whereas this compound has a negatively charged taurine head group containing a sulfonic acid moiety. 2-AG is structurally distinct as it is a monoacylglycerol. The shared feature among them is the presence of a long fatty acid chain.
Potential for Cross-Reactivity in Endocannabinoid Immunoassays
Immunoassays rely on the specific binding of an antibody to its target antigen. In the context of endocannabinoid immunoassays, antibodies are typically raised against AEA or 2-AG. Cross-reactivity occurs when a non-target molecule, in this case, this compound, binds to the assay antibody.
Given the structural differences in the head groups, which is often a key region for antibody recognition, significant cross-reactivity of this compound in highly specific AEA and 2-AG immunoassays is theoretically unlikely . However, if the antibodies used in a particular assay primarily recognize the acyl chain, some degree of cross-reactivity could be possible, especially if this compound is present in the sample at concentrations significantly higher than the target endocannabinoid.
It is crucial for researchers to empirically determine the cross-reactivity of this compound in their specific immunoassay system.
Experimental Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Endocannabinoid Quantification
The following is a generalized protocol for a competitive ELISA, a common method for quantifying endocannabinoids. This protocol can be adapted to test for the cross-reactivity of this compound.
Principle: In a competitive ELISA, the antigen in the sample competes with a labeled antigen (e.g., biotin-conjugated or enzyme-conjugated) for a limited number of binding sites on a specific antibody coated onto a microplate. The amount of labeled antigen that binds to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.
Materials:
-
Microplate pre-coated with anti-AEA or anti-2-AG antibody
-
Anandamide or 2-AG standard
-
This compound
-
Biotinylated AEA or 2-AG
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Standard and Sample Preparation:
-
Prepare a serial dilution of the endocannabinoid standard (e.g., AEA or 2-AG) in the assay buffer to generate a standard curve.
-
Prepare a range of concentrations of this compound in the assay buffer to be tested for cross-reactivity.
-
Prepare your biological samples, which may require extraction and purification.
-
-
Competitive Binding:
-
Add a fixed amount of biotinylated endocannabinoid to each well of the antibody-coated microplate.
-
Add the standards, samples, or this compound solutions to their respective wells.
-
Incubate the plate, typically for 1-2 hours at room temperature or overnight at 4°C, to allow for competitive binding.
-
-
Washing:
-
Wash the plate several times with wash buffer to remove any unbound reagents.
-
-
Enzyme Conjugation:
-
Add Streptavidin-HRP conjugate to each well.
-
Incubate for 30-60 minutes at room temperature. The streptavidin will bind to the biotinylated endocannabinoid that is bound to the antibody.
-
-
Second Washing:
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
-
Substrate Development:
-
Add TMB substrate solution to each well. The HRP will catalyze the conversion of TMB, resulting in a blue color.
-
Incubate for 15-30 minutes in the dark.
-
-
Stopping the Reaction:
-
Add stop solution to each well. This will change the color from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Cross-Reactivity Calculation:
To determine the cross-reactivity of this compound, calculate the concentration of this compound that causes a 50% reduction in the signal (IC50) and compare it to the IC50 of the target endocannabinoid.
Cross-Reactivity (%) = (IC50 of Standard Endocannabinoid / IC50 of this compound) x 100
Visualizing the Concepts
To aid in the understanding of the underlying principles, the following diagrams illustrate the endocannabinoid signaling pathway and the experimental workflow of a competitive ELISA.
Validating N-Stearoyl Taurine Metabolism: A Comparative Guide to Using FAAH Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of methodologies for validating the metabolism of N-Stearoyl Taurine (B1682933), a bioactive lipid molecule, with a focus on the use of Fatty Acid Amide Hydrolase (FAAH) inhibitors. It is intended for researchers, scientists, and drug development professionals working in the fields of lipid signaling and metabolic disease. This document outlines the experimental data supporting the role of FAAH in N-Stearoyl Taurine metabolism and presents alternative approaches for its validation.
Introduction to this compound and FAAH
N-acyl taurines (NATs), including this compound, are a class of endogenous lipids that are gaining recognition for their roles in various physiological processes. Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the degradation of several bioactive fatty acid amides, including N-acyl ethanolamines (NAEs) and NATs.[1][2] Understanding the metabolic pathways of NATs is crucial for elucidating their biological functions and therapeutic potential. The use of FAAH inhibitors provides a powerful pharmacological tool to investigate the role of FAAH in regulating the levels of this compound and other NATs.
Comparison of Methods to Validate this compound Metabolism
The validation of this compound as a substrate for FAAH can be approached through pharmacological inhibition, genetic knockout of the Faah gene, or the use of engineered enzyme variants. Each method offers distinct advantages and disadvantages in terms of selectivity, temporal control, and the scope of its effects on the lipidome.
Data Presentation: Quantitative Effects on N-acyl Taurine and N-acyl Ethanolamine Levels
The following tables summarize the quantitative changes in the levels of various NATs and NAEs in response to FAAH inhibition or genetic modification, providing a comparative overview of the different methodologies.
| Method | This compound (or other saturated NATs) Levels | Polyunsaturated NATs Levels (e.g., C20:4, C22:6) | N-acyl Ethanolamine (NAE) Levels | Reference(s) |
| Acute FAAH Inhibition (PF-3845) | Modest increase in liver | Significant increase in liver (>10-fold) | Significant increase | [2][3][4] |
| Chronic FAAH Inhibition (PF-3845) | Substantial increase in brain (approximating FAAH-/-) | - | Substantial increase | |
| FAAH Knockout (FAAH-/-) | Highly elevated in brain | Dramatically elevated in liver and kidney | Dramatically elevated | |
| FAAH-S268D Knock-in | Substantial elevations | Substantial elevations | No significant alteration |
Table 1: Comparison of in vivo methods for elevating N-acyl taurine levels. This table highlights the differential effects of acute and chronic FAAH inhibition, FAAH knockout, and the FAAH-S268D mutant on the levels of saturated and polyunsaturated NATs, as well as NAEs.
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of this compound and other NATs in biological tissues.
a. Tissue Homogenization and Lipid Extraction:
-
Excise and weigh frozen tissue samples (e.g., mouse liver).
-
Homogenize the tissue in an appropriate volume of ice-cold methanol (B129727) containing an internal standard (e.g., d4-C20:4 NAT).
-
Perform a liquid-liquid extraction using a suitable solvent system (e.g., methanol/water/MTBE).
-
Centrifuge to separate the phases and collect the organic layer containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:water).
b. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., Waters BEH C18).
-
Mobile Phase A: Acetonitrile/water (e.g., 60/40) with additives like ammonium (B1175870) formate (B1220265) and formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90/10) with similar additives.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the lipids.
-
Flow Rate: A typical flow rate for UPLC is around 0.2-0.4 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for NATs.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each NAT and the internal standard. For NATs, characteristic product ions are often observed at m/z 80 and m/z 107.
-
Data Analysis: Quantify the amount of each NAT by comparing the peak area of the analyte to that of the internal standard and using a standard curve.
-
FAAH Activity Assay
This fluorometric assay is used to measure the activity of FAAH in tissue or cell lysates and to assess the potency of inhibitors.
-
Sample Preparation:
-
Homogenize tissue or cells in ice-cold FAAH Assay Buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the enzyme.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the FAAH substrate (e.g., arachidonoyl-7-amino-4-methyl-coumarin amide, AAMCA).
-
Add the sample lysate to the reaction mixture in a 96-well plate.
-
For inhibitor studies, pre-incubate the lysate with the FAAH inhibitor before adding the substrate.
-
Incubate the plate at 37°C.
-
Measure the fluorescence generated by the cleavage of the substrate (e.g., release of 7-amino-4-methylcoumarin, AMC) over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~465 nm).
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction from the linear phase of the fluorescence increase.
-
For inhibitor studies, determine the IC50 value of the compound.
-
Mandatory Visualizations
Figure 1. this compound Metabolism and FAAH Inhibition.
Figure 2. Experimental Workflow for Validating this compound Metabolism.
Figure 3. this compound Signaling via GPR119.
Alternative Methods for Studying this compound Metabolism
While FAAH inhibitors are invaluable tools, a comprehensive understanding of this compound metabolism requires consideration of alternative and complementary approaches.
-
FAAH Knockout (FAAH-/-) Mice: These animals provide a model of complete and lifelong absence of FAAH activity. This allows for the study of the chronic consequences of elevated NAT levels. However, a key limitation is the concomitant elevation of NAEs, which can confound the interpretation of phenotypes.
-
Engineered FAAH Variants (FAAH-S268D): A more refined genetic approach involves the use of knock-in mice expressing a mutant form of FAAH (S268D) that is incapable of hydrolyzing NATs but retains its activity towards NAEs. This model allows for the specific investigation of the physiological roles of elevated NATs in the absence of confounding effects from altered NAE signaling.
-
In Vitro Models: Cell culture systems, such as the human hepatoma cell line HepG2, can be utilized to study the metabolism of taurine and lipids. These models offer a controlled environment to investigate the direct effects of compounds on cellular pathways and to screen for potential modulators of this compound metabolism.
-
Other Enzymes: While FAAH is a major catabolic enzyme for NATs, other enzymes may also be involved in their synthesis and degradation. For instance, Peptidase M20 Domain Containing 1 (PM20D1) has been identified as another enzyme involved in the metabolism of certain N-acyl amino acids. Investigating the role of such enzymes could provide a more complete picture of this compound metabolic regulation.
Conclusion
The use of FAAH inhibitors is a cornerstone for validating the role of FAAH in this compound metabolism. The acute and reversible nature of pharmacological inhibition offers distinct advantages for studying the dynamic regulation of this bioactive lipid. However, for a more nuanced understanding of the specific functions of this compound, a multi-faceted approach that incorporates genetic models like the FAAH-S268D mouse and in vitro systems is recommended. This comparative guide provides the necessary framework and experimental details to aid researchers in designing robust studies to unravel the complexities of this compound metabolism and its role in health and disease.
References
Validating the Molecular Targets of N-Stearoyl Taurine: A Comparative Guide to CRISPR-Cas9 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
N-Stearoyl Taurine (B1682933) (NST) is an endogenous N-acyl taurine (NAT) with emerging roles in metabolic regulation and cellular signaling. Accurate validation of its molecular targets is crucial for understanding its physiological functions and therapeutic potential. This guide provides a comprehensive comparison of CRISPR-Cas9-based target validation with alternative, established methodologies, supported by experimental data and detailed protocols.
Executive Summary
Validating the molecular targets of N-Stearoyl Taurine (NST) is pivotal for advancing our understanding of its biological significance. While the precision of CRISPR-Cas9 offers a powerful tool for gene-specific interrogation, its application in directly validating NST's targets has not been extensively documented. This guide explores established alternative methods, primarily focusing on the genetic and pharmacological manipulation of Fatty Acid Amide Hydrolase (FAAH), the key enzyme in NST metabolism, and functional assays for its putative receptors, GPR119 and TRPV1. By comparing these approaches, we aim to provide researchers with a clear framework for designing robust target validation studies.
Comparison of Target Validation Methodologies
The validation of a bioactive molecule's target can be approached through various techniques, each with its own set of advantages and limitations. Here, we compare the revolutionary CRISPR-Cas9 gene editing technology with more conventional methods like genetic knockout in animal models and pharmacological modulation.
| Feature | CRISPR-Cas9 Gene Editing | Genetic Knockout (e.g., FAAH-/- mice) | Pharmacological Inhibition |
| Principle | Precise, targeted disruption of a specific gene (e.g., FAAH, GPR119, TRPV1) at the genomic level. | Systemic and heritable deletion of a target gene in a whole organism. | Use of small molecules to block the activity of a target protein. |
| Specificity | High, with potential for off-target effects that can be mitigated with careful guide RNA design. | High for the target gene, but developmental compensation can occur. | Can have off-target effects, leading to ambiguous results. |
| Throughput | High-throughput screening is feasible with CRISPR libraries. | Low, as it involves animal breeding and maintenance. | High-throughput screening is a standard application. |
| Time & Cost | Relatively fast and cost-effective for cell line generation. | Time-consuming and expensive to generate and maintain knockout animal lines. | Varies depending on the availability and cost of the inhibitor. |
| In vivo/In vitro | Applicable in both in vitro cell models and in vivo animal models. | Primarily for in vivo studies. | Applicable in both in vitro and in vivo settings. |
Key Molecular Targets of this compound
Current research points to three primary molecular players in the biological activity of NST:
-
Fatty Acid Amide Hydrolase (FAAH): This enzyme is responsible for the degradation of N-acyl amides, including NST. Validating FAAH as a regulator of NST levels is a crucial first step.
-
G protein-coupled receptor 119 (GPR119): Several N-acyl taurines have been shown to activate this receptor, which is involved in glucose homeostasis.
-
Transient Receptor Potential Vanilloid 1 (TRPV1): This ion channel is another putative target for N-acyl taurines, implicated in various sensory and signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data from studies validating the molecular targets of N-acyl taurines.
Table 1: Impact of FAAH Knockout on N-Acyl Taurine Levels in Mouse Liver
| N-Acyl Taurine Species | Wild-Type (pmol/g) | FAAH Knockout (pmol/g) | Fold Increase | Reference |
| This compound (C18:0) | ~50 | ~500 | ~10 | [1] |
| N-Oleoyl Taurine (C18:1) | ~100 | ~1500 | ~15 | [1] |
| N-Arachidonoyl Taurine (C20:4) | ~20 | ~400 | ~20 | [1][2] |
| N-Docosahexaenoyl Taurine (C22:6) | ~10 | ~250 | ~25 | [2] |
Note: Absolute values are approximated from published data. Fold increases are the key takeaway.
Table 2: Potency of N-Acyl Taurines on Putative Receptors
| Compound | Target | Assay Type | Cell Line | Parameter | Value | Reference |
| N-Arachidonoyl Taurine | TRPV1 | Calcium Flux | HEK293 | EC50 | 28 µM | |
| N-Oleoyl Taurine | GPR119 | cAMP Accumulation | HEK293 | - | Agonist |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments.
Protocol 1: CRISPR-Cas9 Mediated FAAH Knockout in HEK293T Cells
Objective: To generate a stable FAAH knockout cell line to study the cellular accumulation of this compound.
Materials:
-
HEK293T cells
-
Lentiviral vectors expressing Cas9 and a guide RNA (gRNA) targeting the human FAAH gene
-
Lipofectamine 3000
-
Puromycin
-
FAAH antibody for Western blotting
-
LC-MS/MS for NST quantification
Procedure:
-
gRNA Design and Cloning: Design and clone a gRNA targeting a conserved exon of the FAAH gene into a lentiviral expression vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA vector, a Cas9 expression vector, and packaging plasmids using Lipofectamine 3000.
-
Transduction: Harvest the lentiviral particles and transduce HEK293T cells.
-
Selection: Select for transduced cells using puromycin.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution.
-
Verification:
-
Genotyping: Extract genomic DNA and perform Sanger sequencing to confirm the presence of indels in the FAAH gene.
-
Western Blotting: Confirm the absence of FAAH protein expression.
-
Functional Assay: Treat wild-type and FAAH-knockout cells with this compound and measure its intracellular accumulation over time using LC-MS/MS.
-
Protocol 2: GPR119 Activation Assay (cAMP Measurement)
Objective: To determine if this compound activates GPR119.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK-hGPR119)
-
This compound
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF, LANCE)
Procedure:
-
Cell Culture: Culture HEK-hGPR119 cells to 80-90% confluency.
-
Cell Seeding: Seed cells into a 384-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of forskolin.
-
Treatment: Add the compounds to the cells and incubate for 30 minutes at room temperature.
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value for this compound.
Protocol 3: TRPV1 Activation Assay (Intracellular Calcium Measurement)
Objective: To determine if this compound activates TRPV1.
Materials:
-
HEK293 cells stably expressing human TRPV1 (HEK-hTRPV1)
-
This compound
-
Capsaicin (positive control)
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Fluorescence plate reader with automated injection
Procedure:
-
Cell Culture and Seeding: Culture and seed HEK-hTRPV1 cells in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence for a short period.
-
Compound Addition: Use the plate reader's injector to add this compound at various concentrations.
-
Signal Detection: Immediately begin measuring the fluorescence intensity over time to detect changes in intracellular calcium.
-
Data Analysis: Plot the change in fluorescence against the concentration of this compound to determine the EC50 value.
Visualizing the Pathways and Workflows
Diagram 1: this compound Signaling Pathway
Caption: Proposed signaling pathways of this compound.
Diagram 2: CRISPR-Cas9 Target Validation Workflow
Caption: Workflow for CRISPR-Cas9 mediated knockout of FAAH.
Diagram 3: Comparison of Target Validation Logic
Caption: Logical framework for validating FAAH as a target.
References
N-Stearoyl Taurine vs. Palmitoylethanolamide: A Comparative Analysis of Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
In the landscape of endogenous lipid mediators with therapeutic potential, N-Stearoyl Taurine (B1682933) and Palmitoylethanolamide (PEA) have emerged as molecules of interest for their roles in modulating inflammatory processes. While both are fatty acid amides, the depth of scientific inquiry into their anti-inflammatory properties varies significantly. This guide provides a comparative overview of their mechanisms of action, effects on inflammatory mediators, and the experimental evidence supporting their roles, highlighting the well-documented profile of PEA and the nascent understanding of N-Stearoyl Taurine's specific anti-inflammatory functions.
Molecular and Mechanistic Overview
Palmitoylethanolamide is an endogenous fatty acid amide that belongs to the N-acylethanolamine family.[1] Its anti-inflammatory and analgesic properties have been extensively studied, revealing a multi-pronged mechanism of action.[1][2] PEA primarily interacts with the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR-α).[1][3] Activation of PPAR-α leads to the downregulation of pro-inflammatory gene expression.[3] Additionally, PEA indirectly influences the endocannabinoid system by potentiating the effects of anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG) on cannabinoid receptors (CB1 and CB2) and transient receptor potential vanilloid 1 (TRPV1) channels, a phenomenon often referred to as the "entourage effect".[2] It also directly interacts with other receptors, such as the orphan G protein-coupled receptor 55 (GPR55).[2] A key aspect of PEA's action is its ability to down-regulate mast cell degranulation, a critical event in the inflammatory cascade.[4]
This compound is a member of the N-acyl taurine (NAT) class of lipids.[5] The specific anti-inflammatory mechanisms of this compound are less well-characterized than those of PEA. Research on N-acyl taurines has primarily focused on their ability to activate members of the transient receptor potential (TRP) family of calcium channels, such as TRPV1 and TRPV4.[5] While TRP channel modulation can influence inflammatory signaling, a direct and comprehensive anti-inflammatory pathway for this compound remains to be fully elucidated. Much of the inferred anti-inflammatory potential of this compound is extrapolated from the known anti-inflammatory and antioxidant properties of its constituent molecule, taurine.[6][7] Taurine and its metabolite, taurine chloramine (B81541), have been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species.[8][9][10]
Comparative Data on Anti-inflammatory Effects
The following tables summarize the available quantitative and qualitative data on the anti-inflammatory effects of Palmitoylethanolamide and this compound. It is important to note the disparity in the volume of research, with significantly more data available for PEA.
Table 1: Effects on Inflammatory Mediators and Enzymes
| Inflammatory Mediator/Enzyme | Palmitoylethanolamide (PEA) | This compound |
| Pro-inflammatory Cytokines | ||
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of release and expression.[2] | No direct data available for this compound. Taurine chloramine inhibits TNF release.[8] |
| Interleukin-1β (IL-1β) | Restoration of physiological levels after injury.[2] | No direct data available. |
| Interleukin-6 (IL-6) | No significant effect on levels in some studies.[11] | No direct data available. Taurine chloramine inhibits IL-6 production.[9] |
| Inflammatory Enzymes | ||
| Cyclooxygenase-2 (COX-2) | Inhibition of expression and activity. IC50 of 0.57 µM in a cell-free assay.[12] | No direct data available. |
| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of expression.[2] | No direct data available. |
| Other Inflammatory Markers | ||
| C-Reactive Protein (CRP) | No significant effect on levels in some human studies.[11] | No direct data available. Taurine supplementation can reduce CRP levels.[11] |
| Mast Cell Degranulation | Inhibition.[4] | No data available. |
| NF-κB Activation | Inhibition of nuclear translocation.[3] | No direct data available. Taurine chloramine diminishes NF-κB activity.[9] |
Table 2: Summary of Preclinical and Clinical Findings in Inflammatory Models
| Experimental Model | Palmitoylethanolamide (PEA) | This compound |
| Animal Models | ||
| Carrageenan-induced Paw Edema | Reduction of edema and hyperalgesia.[2] | No data available. |
| Sciatic Nerve Injury | Prevention of cellular infiltration and pain threshold alterations.[2] | No data available. |
| Spinal Cord Injury | Neuroprotective and anti-inflammatory effects; restored TNF-α and IL-1β levels.[2] | No data available. |
| Colitis Models | Reduction of intestinal inflammation and immune cell infiltration.[1] | No data available. |
| Human Studies | ||
| Chronic Pain | Some clinical trials suggest utility in treating chronic pain. | No data available. |
| Heart Failure | Taurine supplementation (not this compound) showed anti-inflammatory effects.[13] | No data available. |
Signaling Pathways
The signaling pathways through which PEA exerts its anti-inflammatory effects are multifaceted. The diagram below illustrates the key pathways.
For this compound, a specific anti-inflammatory signaling pathway is not well-established. The primary known interaction is with TRP channels. The potential anti-inflammatory effects are likely linked to the broader activities of taurine.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for assessing the anti-inflammatory effects of these compounds.
In Vitro Assay: Inhibition of Pro-inflammatory Cytokine Production in Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Stimulation: Cells are seeded in 24-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Treatment: Concurrently with LPS stimulation, cells are treated with various concentrations of Palmitoylethanolamide or this compound (dissolved in a suitable vehicle, e.g., DMSO). A vehicle control group (LPS + vehicle) and a negative control group (no LPS, no treatment) are included.
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours).
-
Cytokine Measurement: After incubation, the cell culture supernatant is collected and centrifuged to remove cellular debris. The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The results are expressed as the concentration of the cytokine (e.g., pg/mL). The inhibitory effect of the compounds is calculated as a percentage reduction in cytokine production compared to the vehicle control group.
In Vivo Model: Carrageenan-Induced Paw Edema in Rodents
-
Animals: Male Wistar rats or Swiss mice are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Treatment: Animals are randomly divided into groups: a control group, a carrageenan group, and treatment groups receiving different doses of Palmitoylethanolamide or this compound. The compounds are typically administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each animal.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage of inhibition of edema in the treated groups is calculated relative to the carrageenan control group.
The experimental workflow for a typical in vivo anti-inflammatory study is depicted below.
Conclusion
The comparative analysis reveals that Palmitoylethanolamide is a well-researched anti-inflammatory agent with a clearly defined, multi-target mechanism of action. Its effects on key inflammatory mediators and pathways are supported by a substantial body of in vitro and in vivo data. In contrast, the anti-inflammatory profile of this compound is not as well-established. While it belongs to a class of bioactive lipids and its constituent, taurine, possesses known anti-inflammatory properties, direct evidence for this compound's efficacy and its specific molecular mechanisms in inflammation is currently limited. Further research is warranted to fully elucidate the anti-inflammatory potential of this compound and to enable a more direct and comprehensive comparison with Palmitoylethanolamide. For drug development professionals, PEA currently represents a more validated target with a clearer path to potential therapeutic applications in inflammatory conditions.
References
- 1. Palmitoylethanolamide: A Multifunctional Molecule for Neuroprotection, Chronic Pain, and Immune Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Palmitoylethanolamide in the Treatment of Pain and Its Clinical Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. A FAAH-regulated class of N-acyl taurines that activates TRP ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Taurine and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taurine chloramine inhibits the synthesis of nitric oxide and the release of tumor necrosis factor in activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanism of taurine chloramine inhibition of cytokine (interleukin-6, interleukin-8) production by rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Profiling inflammatory and oxidative stress biomarkers following taurine supplementation: a systematic review and dose-response meta-analysis of controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Taurine supplementation has anti-atherogenic and anti-inflammatory effects before and after incremental exercise in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the N-Stearoyl Taurine Biosynthetic Pathway: A Comparative Guide to Metabolic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
N-Stearoyl Taurine (B1682933), a member of the N-acyl taurine (NAT) family of bioactive lipids, is implicated in various physiological processes. Elucidating its biosynthetic pathway is crucial for understanding its function and for the development of therapeutic strategies targeting this class of molecules. This guide provides a comparative overview of metabolic inhibitors used to validate the proposed biosynthetic pathway of N-Stearoyl Taurine, supported by experimental data and detailed protocols.
The Proposed this compound Biosynthetic Pathway
The biosynthesis of this compound is a two-step process. First, stearic acid is activated to its coenzyme A (CoA) thioester, stearoyl-CoA, by a long-chain acyl-CoA synthetase (ACSL). Subsequently, the stearoyl moiety is transferred from stearoyl-CoA to taurine, a reaction catalyzed by an N-acyltransferase. Evidence suggests that the bile acid-CoA:amino acid N-acyltransferase (BAAT) is a key enzyme in this final step. The degradation of this compound is primarily carried out by the fatty acid amide hydrolase (FAAH).
Caption: Proposed biosynthetic and degradation pathway of this compound.
Comparison of Metabolic Inhibitors for Pathway Validation
The validation of the this compound biosynthetic pathway can be achieved by utilizing metabolic inhibitors that target the key enzymes involved. The following table summarizes the effects of such inhibitors on N-acyl taurine levels. While direct quantitative data for this compound (C18:0 NAT) is limited, data for structurally similar C18 NATs are presented as a proxy.
| Target Enzyme | Inhibitor/Method | Target of Inhibition | Observed Effect on N-acyl Taurine Levels | Reference |
| ACSL | Triacsin C | Long-chain acyl-CoA synthetase | Expected to decrease this compound by limiting the precursor Stearoyl-CoA. | [1][2] |
| BAAT | Gene Knockout (Mouse Model) | Bile acid-CoA:amino acid N-acyltransferase | Significant decrease in plasma levels of C18:2 and C18:3 NATs. A non-significant decrease was observed for C18:1 NAT. | [3] |
| FAAH | URB597, PF-3845 (small molecules) | Fatty acid amide hydrolase | Dramatic elevation of N-acyl taurines in liver and kidney following acute inhibition. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments aimed at validating the this compound biosynthetic pathway.
Cell Culture Treatment with Metabolic Inhibitors
This protocol outlines the general procedure for treating cultured cells with inhibitors of ACSL and FAAH.
Materials:
-
Cell line of interest (e.g., hepatocytes, neuronal cells)
-
Complete cell culture medium
-
Metabolic inhibitors:
-
Triacsin C (ACSL inhibitor), stock solution in DMSO
-
FAAH inhibitor (e.g., URB597 or PF-3845), stock solution in DMSO
-
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Inhibitor Preparation: Prepare working solutions of Triacsin C and the FAAH inhibitor in complete cell culture medium at the desired final concentrations. A vehicle control with the same concentration of DMSO should also be prepared.
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the medium containing the metabolic inhibitor or vehicle control to the respective wells.
-
Incubate the cells for the desired time period (e.g., 1, 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Harvesting:
-
After the incubation period, place the culture plates on ice.
-
Aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in an appropriate buffer for subsequent lipid extraction.
-
Quantification of this compound by UPLC-MS/MS
This protocol provides a method for the sensitive and specific quantification of this compound in biological samples.
Materials:
-
Biological sample (cell pellet, tissue homogenate, or plasma)
-
Internal standard (e.g., d4-C20:4 NAT)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
UPLC system coupled to a triple quadrupole mass spectrometer (MS/MS)
-
C18 reverse-phase UPLC column
Procedure:
-
Sample Preparation (Lipid Extraction):
-
To the biological sample, add ice-cold methanol containing the internal standard.
-
Homogenize or vortex thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet proteins.
-
Collect the supernatant containing the lipid extract.
-
-
UPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the lipid extract onto the C18 column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Monitor the specific multiple reaction monitoring (MRM) transition for this compound (precursor ion -> product ion).
-
-
-
Data Analysis:
-
Quantify the amount of this compound in the sample by comparing the peak area of the analyte to that of the internal standard.
-
Normalize the results to the amount of protein or tissue weight.
-
Experimental Workflow
The following diagram illustrates the overall workflow for validating the this compound biosynthetic pathway using metabolic inhibitors.
Caption: Experimental workflow for validating the this compound pathway.
References
- 1. Baat Gene Knockout Alters Post-Natal Development, the Gut Microbiome, and Reveals Unusual Bile Acids in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Bile acid conjugation deficiency causes hypercholanemia, hyperphagia, islet dysfunction, and gut dysbiosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of N-Acyl Taurines in Preclinical Pain Models: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of various N-acyl taurines (NATs) and related N-acyl amides in rodent models of pain. While direct head-to-head comparative studies are limited, this document synthesizes available data from independent preclinical investigations to offer insights into their potential as novel analgesic agents. The information presented herein is intended to aid researchers and drug development professionals in evaluating the therapeutic promise of this class of lipid signaling molecules.
Introduction to N-Acyl Amides and Their Role in Pain
N-acyl amides are a class of endogenous fatty acid derivatives that play significant roles in various physiological processes, including pain modulation.[1] This family of compounds includes N-acyl ethanolamines (NAEs), N-acyl amino acids, and N-acyl taurines (NATs).[1] Their analgesic properties are often attributed to their interaction with several key targets within the central and peripheral nervous systems, including cannabinoid receptors, transient receptor potential (TRP) channels, and glycine (B1666218) transporters.[1][2][3] This guide focuses on the comparative preclinical analgesic efficacy of different N-acyl taurines and related compounds, providing a structured overview of the existing experimental data.
Comparative Efficacy in Preclinical Pain Models
The following tables summarize the quantitative data from preclinical studies on the analgesic effects of various N-acyl amides. It is important to note that these data are compiled from different studies and do not represent direct comparative experiments.
Table 1: Efficacy in Neuropathic Pain Models
| Compound | Animal Model | Pain Assessment | Effective Dose (Route) | Key Findings | Mechanism of Action | Reference |
| N-Arachidonoyl Taurine (B1682933) (C20:4 NAT) | Not specified | Not specified | Not specified | Analgesic action observed. | Inhibition of T-type calcium channels (Cav3.2) in sensory neurons. | [4] |
| Compound 32 (N-acyl amino acid) | Rat Chronic Constriction Injury (CCI) | Mechanical Allodynia (von Frey) | 10 mg/kg (i.p.) | Significantly reversed mechanical allodynia. | Selective inhibition of Glycine Transporter 2 (GlyT2). | [2] |
| N-Palmitoylethanolamide (PEA) | Rat CCI | Mechanical Allodynia & Thermal Hyperalgesia | 0.0316 - 10 mg/kg (oral) | Potent anti-allodynic and anti-hyperalgesic effects. Approximately 5-8 fold more potent than tramadol (B15222). | Anti-inflammatory and analgesic effects, structural similarities to endocannabinoids. | [5] |
Table 2: Efficacy in Inflammatory Pain Models
| Compound | Animal Model | Pain Assessment | Effective Dose (Route) | Key Findings | Mechanism of Action | Reference |
| Taurine | Mouse Carrageenan-induced inflammation | Thermal & Mechanical Nociception | 300 mg/kg (i.p.) | In combination with celecoxib, produced a significant decrease in nociceptive response. | Glycine A receptor agonist. | [6] |
| N-Oleoyl Taurine (C18:1 NAT) | Not specified | Not specified | Not specified | Activates TRPV1 channels. | Activation of TRPV1 channels. | [3] |
| N-Arachidonoyl Taurine (C20:4 NAT) | Not specified | Not specified | Not specified | Activates TRPV1 channels. | Activation of TRPV1 channels. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of standard protocols used to assess the efficacy of N-acyl taurines and related compounds in pain models.
Neuropathic Pain Model: Chronic Constriction Injury (CCI)
The Chronic Constriction Injury (CCI) model is a widely used method to induce neuropathic pain in rodents.
-
Animal Preparation: Male Wistar rats are anesthetized.
-
Surgical Procedure: The common sciatic nerve is exposed at the level of the mid-thigh. Proximal to the sciatic trifurcation, four loose ligatures are tied around the nerve.
-
Post-Operative Care: Animals are monitored for recovery and the development of neuropathic pain symptoms.
-
Pain Behavior Assessment: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold in response to the application of filaments of varying stiffness is measured. A decrease in the withdrawal threshold indicates the presence of allodynia.
Inflammatory Pain Model: Carrageenan-Induced Paw Edema
This model is used to assess the effects of compounds on acute inflammation and inflammatory pain.
-
Animal Preparation: Mice or rats are habituated to the testing environment.
-
Induction of Inflammation: A solution of carrageenan is injected into the plantar surface of the hind paw.
-
Pain Behavior Assessment:
-
Thermal Hyperalgesia: The latency of paw withdrawal from a radiant heat source is measured. A shorter withdrawal latency indicates thermal hyperalgesia.
-
Mechanical Allodynia: The paw withdrawal threshold to mechanical stimulation with von Frey filaments is determined.
-
-
Drug Administration: The test compound is typically administered before or after the carrageenan injection to assess its preventative or therapeutic effects.
Signaling Pathways and Mechanisms of Action
The analgesic effects of N-acyl taurines and related compounds are mediated through various signaling pathways.
Glycine Transporter 2 (GlyT2) Inhibition
Certain N-acyl amino acids produce analgesia by selectively inhibiting GlyT2.[2] This inhibition leads to an increase in the concentration of glycine in the synaptic cleft of inhibitory synapses in the spinal cord dorsal horn, thereby enhancing glycinergic neurotransmission and reducing pain signaling.[2]
Caption: Inhibition of GlyT2 by N-acyl amino acids enhances inhibitory neurotransmission.
Transient Receptor Potential Vanilloid 1 (TRPV1) Activation
N-oleoyl taurine and N-arachidonoyl taurine have been shown to activate TRPV1 channels.[3][4] TRPV1 is a non-selective cation channel that plays a crucial role in nociception. Its activation can lead to an initial sensation of pain, followed by desensitization of the channel and a subsequent analgesic effect.
Caption: Activation and subsequent desensitization of TRPV1 by N-acyl taurines.
Preclinical Experimental Workflow
The evaluation of a novel analgesic compound typically follows a structured preclinical workflow, starting from in vitro characterization to in vivo pain model testing.
References
- 1. N-Acylamides - Wikipedia [en.wikipedia.org]
- 2. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. N-Palmitoylethanolamide enhances antinociceptive effect of tramadol in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N-Stearoyl Taurine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of N-Stearoyl Taurine, ensuring compliance with standard laboratory safety protocols and environmental regulations. The following procedures are designed to offer clear, step-by-step guidance for researchers, scientists, and drug development professionals.
Key Safety and Disposal Information
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous material for transportation. However, proper disposal according to local and national regulations is mandatory.
| Parameter | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 63155-80-6 | [2] |
| Appearance | White Powder/Solid | [3] |
| Solubility | Soluble in water | [3] |
| Transport Regulation | Not classified as dangerous goods (DOT, IMDG, IATA) | |
| Primary Disposal Guideline | Dispose of in accordance with national and local regulations |
Experimental Spill & Waste Handling Protocols
Personal Protective Equipment (PPE) during Handling and Disposal:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.[3]
-
Respiratory Protection: For large spills or where dust generation is significant, use a NIOSH-approved respirator.[3][4]
-
Lab Coat: A standard lab coat is recommended to prevent skin contact.[4]
Small Spills (Solid):
-
Ventilate the Area: Ensure adequate ventilation.
-
Contain the Spill: Prevent the powder from spreading.
-
Collect the Material: Carefully sweep or scoop the solid material into a suitable, labeled container for disposal.[4] Avoid generating dust.[4]
-
Clean the Area: Wipe the spill area with a damp cloth. Dispose of the cloth in the same waste container.
-
Decontaminate: Wash hands thoroughly after handling.
Disposal of Unused this compound:
The primary principle for the disposal of this compound is to adhere to local and national waste disposal regulations.
-
Original Container: Whenever possible, keep the chemical in its original container.
-
Labeling: Ensure the container is clearly and accurately labeled as "this compound" for waste collection.
-
Segregation: Do not mix this compound with other waste materials.
-
Waste Collection: Transfer the labeled container to your institution's designated chemical waste storage area for collection by a licensed waste disposal contractor.
Disposal of Contaminated Materials:
-
Empty Containers: Handle uncleaned, empty containers in the same manner as the product itself.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good laboratory practices.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling N-Stearoyl Taurine
Disclaimer: This document provides essential safety and logistical information for handling N-Stearoyl Taurine based on available data and general laboratory safety principles. However, a specific Safety Data Sheet (SDS) for solid this compound was not publicly available at the time of this writing. It is imperative that all users obtain and review the official SDS from their supplier before purchasing, storing, or handling this chemical. The information herein should be used to supplement, not replace, the manufacturer's official safety guidance. Santa Cruz Biotechnology classifies this compound as a "Dangerous Good for transport," indicating a need for careful handling.[1]
Personal Protective Equipment (PPE)
Effective protection against exposure to this compound, a powdered substance, requires the use of appropriate personal protective equipment. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Chemical safety goggles and a face shield | Nitrile gloves (double-gloving recommended) | Full-coverage lab coat | NIOSH-approved N95 or higher particulate respirator |
| Solution Preparation | Chemical safety goggles | Nitrile gloves | Full-coverage lab coat | Use in a certified chemical fume hood |
| General Handling and Transfer | Chemical safety goggles | Nitrile gloves | Full-coverage lab coat | Not required if handled in a fume hood |
| Spill Cleanup (Dry Powder) | Chemical safety goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Disposable coveralls | NIOSH-approved P100 particulate respirator |
| Waste Disposal | Chemical safety goggles | Nitrile gloves | Full-coverage lab coat | Not required if waste is properly contained |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment when working with this compound.
Preparation and Pre-Handling Checklist:
-
Obtain and review the SDS from your supplier.
-
Ensure a chemical fume hood is certified and operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[2]
-
Delineate a specific area for handling this compound and ensure it is clean and uncluttered.
-
Assemble all necessary PPE as outlined in the table above.
-
Prepare all necessary equipment and reagents for your experiment.
Donning PPE:
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don your respiratory protection, if required for the task, and perform a user seal check.
-
Put on your safety goggles and face shield, if necessary.
-
Wash and dry your hands thoroughly.
-
Don the inner pair of nitrile gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of your lab coat.
Handling this compound:
-
All manipulations of the dry powder, including weighing and aliquoting, must be performed within a certified chemical fume hood to control airborne particles.[2]
-
Use tools (e.g., spatulas, weigh boats) dedicated to this chemical to avoid cross-contamination.
-
Handle the container with care to avoid generating dust.
-
When preparing solutions, slowly add the powder to the solvent to minimize dust formation.
-
Keep the container tightly sealed when not in use.
Post-Handling and Decontamination:
-
Clean all equipment and the work surface thoroughly with an appropriate solvent and then soap and water.
-
Wipe down the interior of the fume hood.
-
Properly dispose of all waste as described in the disposal plan below.
Doffing PPE:
-
Remove the outer pair of gloves and dispose of them as hazardous waste.
-
Remove your lab coat, turning it inside out as you remove it to contain any contamination.
-
Remove your face shield and goggles.
-
Remove the inner pair of gloves and dispose of them as hazardous waste.
-
Wash your hands thoroughly with soap and water.
Disposal Plan
All waste containing this compound, including contaminated PPE and unused material, must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste, such as used gloves, weigh boats, and paper towels, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed and labeled hazardous waste container. Do not pour any solutions down the drain.
-
Unused Product: Dispose of any unused this compound as hazardous chemical waste in its original container or a suitable, labeled waste container.
-
Disposal Vendor: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
Visual Safety Protocols
The following diagrams illustrate the key workflows and logical relationships for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
